SB234551
Beschreibung
Eigenschaften
IUPAC Name |
2-[[2-[2-butyl-4-[(E)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O9/c1-4-5-12-36-32(27-11-10-25(41-2)16-29(27)43-19-21-8-6-7-9-26(21)34(39)40)24(18-35-36)14-23(33(37)38)13-22-15-30-31(45-20-44-30)17-28(22)42-3/h6-11,14-18H,4-5,12-13,19-20H2,1-3H3,(H,37,38)(H,39,40)/b23-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHCGWZNXSZKJY-OEAKJJBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C=C(CC2=CC3=C(C=C2OC)OCO3)C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C=N1)/C=C(\CC2=CC3=C(C=C2OC)OCO3)/C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of Action: A Technical Guide to SB234551, a Selective Endothelin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the pharmacological profile and mechanism of action of SB234551. Contrary to a potential misconception, this compound is not a CXCR2 antagonist but a potent and selective antagonist of the endothelin-A (ETA) receptor. This document details its binding affinity, functional antagonism, and in vivo efficacy, supported by quantitative data, experimental methodologies, and signaling pathway visualizations. The information presented herein is crucial for researchers investigating the endothelin system and for professionals involved in the development of therapies targeting ETA receptor-mediated pathologies.
Core Mechanism of Action: Selective ETA Receptor Antagonism
This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[1][2][3] Its primary mechanism involves binding with high affinity to the ETA receptor, thereby preventing the binding of the endogenous vasoconstrictor peptide, endothelin-1 (ET-1). This blockade inhibits the downstream signaling cascade that leads to physiological responses such as vasoconstriction.
Binding Affinity and Selectivity
This compound exhibits high affinity for the human cloned ETA receptor and demonstrates significant selectivity over the endothelin-B (ETB) receptor.[1] In radioligand binding assays, this compound competitively displaced [125I]-endothelin-1 from ETA and ETB receptors with the following dissociation constants (Ki):
| Receptor Subtype | Ki (nM) | Reference |
| Human ETA | 0.13 | [1] |
| Human ETB | 500 | [1] |
This demonstrates over 3800-fold selectivity for the ETA receptor over the ETB receptor, highlighting its specificity.
Functional Antagonism
The antagonistic properties of this compound have been confirmed through functional assays that measure the physiological response to ET-1.
In isolated rat aorta and human pulmonary artery, tissues where ET-1 induces vasoconstriction primarily through ETA receptors, this compound caused a concentration-dependent, rightward parallel shift in the ET-1 concentration-response curves.[1] This is characteristic of competitive antagonism. The equilibrium dissociation constants (Kb) from these functional assays are summarized below:
| Tissue Preparation | Receptor | Kb (nM) | Reference |
| Isolated Rat Aorta | ETA | 1.9 | [1] |
| Isolated Human Pulmonary Artery | ETA | 1.0 | [1] |
| Isolated Rabbit Pulmonary Artery (Sarafotoxin S6c-induced contraction) | ETB | 555 | [1] |
This compound also demonstrated weak functional inhibition of ETB receptor-mediated endothelium-dependent relaxation induced by sarafotoxin S6c, with an IC50 of 7 µM.[1]
In conscious rats, intravenous administration of this compound dose-dependently inhibited the pressor (blood pressure increasing) response to exogenously administered ET-1.[1] Furthermore, in a canine model, infusion of this compound unmasked ETB receptor-mediated renal vasodilation by blocking the potent vasoconstrictor effects of ET-1 on ETA receptors.[2] This led to significant increases in renal plasma flow and urinary sodium excretion.[2] In a rat model of endotoxemia, this compound was shown to impair the recovery of mean arterial blood pressure, highlighting the role of endogenous endothelin in maintaining vascular tone in this pathological state.[3][4]
Signaling Pathways
The mechanism of action of this compound is best understood in the context of the endothelin signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing either human cloned ETA or ETB receptors are prepared.
-
Assay Buffer: A suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, and 0.2% BSA) is used.
-
Incubation: A constant concentration of [125I]-ET-1 (radioligand) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Isolated Tissue Functional Assay
Objective: To determine the functional antagonist potency (Kb) of this compound.
Methodology:
-
Tissue Preparation: Rings of isolated arteries (e.g., rat aorta, human pulmonary artery) are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2/5% CO2 and maintained at 37°C.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Concentration-Response Curve (Control): A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
Incubation with Antagonist: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Concentration-Response Curve (Treated): A second cumulative concentration-response curve to ET-1 is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the ET-1 concentration-response curve is quantified. The Kb is calculated using the Schild equation for competitive antagonism: Kb = [Antagonist] / (Dose Ratio - 1), where the Dose Ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
Pharmacokinetic Profile
In vivo pharmacokinetic studies in rats have shown that this compound is orally bioavailable.[1]
| Parameter | Value | Unit | Reference |
| Bioavailability | 30 | % | [1] |
| Plasma Half-life (t1/2) | 125 | min | [1] |
| Systemic Clearance | 25.0 | ml/min/kg | [1] |
Conclusion
This compound is a highly potent and selective ETA receptor antagonist. Its mechanism of action is centered on the competitive blockade of ET-1 binding to ETA receptors, thereby inhibiting vasoconstriction and other ETA-mediated physiological and pathophysiological processes. The quantitative data from binding and functional assays, along with in vivo studies, firmly establish its pharmacological profile. This technical guide provides a comprehensive resource for understanding the core mechanism of this compound, which is essential for its application as a research tool and for the potential development of novel therapeutics targeting the endothelin system. It is important to reiterate that this compound is not a CXCR2 antagonist, and its biological effects should be interpreted within the context of ETA receptor biology.
References
- 1. Nonpeptide endothelin receptor antagonists. XI. Pharmacological characterization of SB 234551, a high-affinity and selective nonpeptide ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 234551, a novel endothelin--A receptor antagonist, unmasks endothelin-induced renal vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel selective endothelin ET(A) receptor antagonist, SB 234551, on the cardiovascular responses to endotoxaemia in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel selective endothelin ETA receptor antagonist, SB 234551, on the cardiovascular responses to endotoxaemia in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the N-methyldopamine Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyldopamine (N-MD), also known as epinine, is an endogenous monoamine that plays a significant role in neurotransmission and physiological regulation. As a methylated derivative of dopamine, it serves as a precursor in the biosynthesis of adrenaline and functions as an agonist at dopamine and trace amine-associated receptors.[1][2] This technical guide provides a comprehensive overview of the N-methyldopamine signaling pathway, detailing its interaction with key receptors, the subsequent activation of downstream second messenger systems, and the resulting cellular responses. This document is intended to be a resource for researchers and professionals in drug development, offering a compilation of current knowledge, quantitative data where available, detailed experimental protocols, and visual representations of the signaling cascades.
Introduction
N-methyldopamine is a biogenic amine structurally and functionally related to dopamine. It is found in various biological systems, from plants to mammals, and is recognized for its role as a neurotransmitter and a precursor to adrenaline.[2][3] Its pharmacological activity is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), most notably the dopamine D1 receptor and the Trace Amine-Associated Receptor 1 (TAAR1).[1] Understanding the intricacies of N-methyldopamine's signaling pathways is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting these pathways.
Receptor Interactions and G Protein Coupling
N-methyldopamine's biological effects are initiated by its binding to and activation of specific cell surface receptors. The primary targets identified to date are the dopamine D1 receptor and TAAR1.
Dopamine D1 Receptor
N-methyldopamine is an agonist at the dopamine D1 receptor, a member of the D1-like family of dopamine receptors.[1] D1 receptors are canonically coupled to the stimulatory G protein, Gαs/olf.[4][5] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαs/olf subunit from the βγ dimer, initiating downstream signaling cascades. While the primary coupling is to Gαs/olf, there is emerging evidence that D1 receptors can also signal through other G proteins, such as Gαq, leading to the activation of alternative pathways.[3][6]
Trace Amine-Associated Receptor 1 (TAAR1)
N-methyldopamine also acts as an agonist at TAAR1, a receptor that responds to a variety of endogenous trace amines and neurotransmitters.[7][8] TAAR1 is known to couple to multiple G proteins, including Gαs and Gαq.[9] This dual coupling allows TAAR1 to activate different downstream signaling pathways depending on the cellular context and the specific ligand. The activation of TAAR1 by N-methyldopamine can lead to the modulation of other neurotransmitter systems, including the dopaminergic system, highlighting a complex regulatory role.[8][10]
Downstream Signaling Pathways
The activation of D1 and TAAR1 receptors by N-methyldopamine triggers distinct second messenger systems, leading to a cascade of intracellular events that ultimately mediate the cellular response.
Gαs-Mediated Adenylyl Cyclase Pathway
The canonical signaling pathway for both the D1 receptor and a component of TAAR1 signaling involves the activation of adenylyl cyclase (AC) by the Gαs subunit.[4][8]
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and stimulates adenylyl cyclase, an enzyme embedded in the plasma membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA) and causing the release and activation of the catalytic subunits.
-
Substrate Phosphorylation: Activated PKA then phosphorylates a multitude of downstream target proteins, including transcription factors, ion channels, and enzymes, thereby altering their activity and leading to changes in gene expression and cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of kinetic context in apparent biased agonism at GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. D1/5 receptor-mediated enhancement of LTP requires PKA, Src family kinases, and NR2B-containing NMDARs - PubMed [pubmed.ncbi.nlm.nih.gov]
SB234551: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of SB234551, a potent and selective endothelin-A (ETA) receptor antagonist.
Chemical Structure and Properties
This compound, with the IUPAC name ((E)-alpha-[[1-butyl-5-[2-[(2-carboxyphenyl)methoxy]-4-methoxy-phenyl ]-1H-pyrazol-4-yl]methlene]-6-methoxy-1,3-benzodioxole-5-propanoic acid), is a nonpeptide antagonist of the endothelin system.[1] Its structure and key chemical properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ((E)-alpha-[[1-butyl-5-[2-[(2-carboxyphenyl)methoxy]-4-methoxy-phenyl ]-1H-pyrazol-4-yl]methlene]-6-methoxy-1,3-benzodioxole-5-propanoic acid) | [1] |
| Synonyms | SB 234551, SB-234551 | [2] |
| Compound Class | Synthetic organic | [2] |
| Molecular Formula | C35H34N2O9 | Inferred from IUPAC Name |
| Molecular Weight | 626.66 g/mol | Inferred from Molecular Formula |
| Hydrogen Bond Acceptors | 9 | [2] (inferred) |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 14 | [2] |
Pharmacological Properties
This compound is a high-affinity and selective antagonist for the endothelin-A (ETA) receptor, with significantly lower affinity for the endothelin-B (ETB) receptor.[1] This selectivity allows for the specific investigation of ETA receptor-mediated pathways.
Table 2: Pharmacological Data for this compound
| Parameter | Receptor | Species | Value | Units | Source |
| Ki | ETA | Human (cloned) | 0.13 | nM | [1] |
| Ki | ETB | Human (cloned) | 500 | nM | [1] |
| Kb | ETA | Rat (isolated aorta) | 1.9 | nM | [1] |
| Kb | ETA | Human (pulmonary artery) | 1.0 | nM | [1] |
| Kb | ETB | Rabbit (pulmonary artery) | 555 | nM | [1] |
| IC50 | ETB (S6c-mediated relaxation) | - | 7 | µM | [1] |
Pharmacokinetics:
In vivo pharmacokinetic studies in rats have shown that this compound is orally bioavailable.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units | Source |
| Bioavailability (Oral) | 30 | % | [1] |
| Plasma Half-life | 125 | min | [1] |
| Systemic Clearance | 25.0 | ml/min/kg | [1] |
Mechanism of Action and Signaling Pathway
Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors, ETA and ETB.[3][4] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction.[5] The ETB receptor is found on endothelial cells, where it can mediate vasodilation, and also on smooth muscle cells, where it can contribute to vasoconstriction.[3][5]
This compound acts as a competitive antagonist at the ETA receptor, blocking the binding of endothelin-1 (ET-1) and thereby inhibiting its downstream signaling pathways that lead to vasoconstriction.[1]
Endothelin Signaling Pathway and the Action of this compound:
Caption: Endothelin-1 signaling and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental methodologies for the characterization of this compound have been described in the scientific literature. Below are summaries of key experimental approaches.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human cloned ETA and ETB receptors.
Methodology:
-
Receptor Source: Membranes from cells expressing human cloned ETA or ETB receptors.
-
Radioligand: [125I]-endothelin-1.
-
Procedure: A competitive binding assay is performed where a constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.
-
Detection: The amount of bound radioactivity is measured.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
In Vitro Functional Assays (Isolated Tissue Preparations)
Objective: To assess the functional antagonist activity (Kb) of this compound at ETA and ETB receptors in isolated blood vessels.
Methodology:
-
Tissues: Isolated rat aorta and human pulmonary artery (for ETA), and isolated rabbit pulmonary artery (for ETB).
-
Procedure: Tissues are mounted in organ baths and concentration-response curves to an agonist (endothelin-1 for ETA, sarafotoxin S6c for ETB) are generated in the absence and presence of increasing concentrations of this compound.
-
Measurement: The contractile or relaxant responses of the tissues are measured.
-
Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the Kb value, which represents the dissociation constant of the antagonist.[1]
In Vivo Pharmacological Studies
Objective: To evaluate the in vivo efficacy of this compound as an ETA receptor antagonist.
Methodology:
-
Procedure:
-
Rat Model: The pressor response to an intravenous injection of endothelin-1 is measured before and after intravenous or oral administration of this compound.[1] In another model, the cardiovascular responses to endotoxemia (induced by lipopolysaccharide infusion) are assessed in the presence of this compound.[6]
-
Dog Model: The effects of an intravenous infusion of this compound on the renal and systemic hemodynamic responses to endothelin-1 are investigated.[7]
-
-
Measurements: Arterial blood pressure, heart rate, and regional blood flow are monitored.
-
Analysis: The ability of this compound to inhibit the physiological effects of endothelin-1 or to modulate cardiovascular responses in a disease model is quantified.
Experimental Workflow for In Vivo Efficacy Testing in Rats:
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the endothelin system. Its high affinity and selectivity for the ETA receptor make it a suitable agent for elucidating the physiological and pathophysiological roles of ETA receptor-mediated signaling. The data presented in this guide provide a comprehensive resource for researchers working in cardiovascular pharmacology, drug discovery, and related fields.
References
- 1. Nonpeptide endothelin receptor antagonists. XI. Pharmacological characterization of SB 234551, a high-affinity and selective nonpeptide ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Effects of the novel selective endothelin ETA receptor antagonist, SB 234551, on the cardiovascular responses to endotoxaemia in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB 234551, a novel endothelin--A receptor antagonist, unmasks endothelin-induced renal vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape: A Technical Guide to SB234551 and SB242084
An important clarification regarding the subject of this technical guide is necessary at the outset. Initial inquiries for a guide on "SB234551" as a 5-HT2C receptor antagonist have revealed a case of mistaken identity. Extensive pharmacological data identifies this compound as a potent and selective endothelin type A (ETA) receptor antagonist. The compound of interest for selective 5-HT2C receptor antagonism, developed by the same pharmaceutical group, is SB242084. This guide will, therefore, provide a comprehensive overview of the discovery, synthesis, and pharmacological characterization of both distinct molecules to serve the interests of researchers, scientists, and drug development professionals.
This document will delve into the core scientific data and methodologies associated with this compound and SB242084, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to provide a thorough technical resource.
Section 1: this compound - A Selective Endothelin A (ETA) Receptor Antagonist
Discovery and Pharmacological Profile
This compound, with the chemical name ((E)-alpha-[[1-butyl-5-[2-[(2-carboxyphenyl)methoxy]-4-methoxy-phenyl]-1H-pyrazol-4-yl]methlene]-6-methoxy-1,3-benzodioxole-5-propanoic acid), was identified as a high-affinity, nonpeptide antagonist selective for the endothelin type A (ETA) receptor.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its effects are mediated through two main receptor subtypes, ETA and ETB. The selective blockade of the ETA receptor has been a significant area of research for cardiovascular diseases.
The pharmacological profile of this compound demonstrates its high affinity and selectivity for the human cloned ETA receptor over the ETB receptor.[1] In functional assays, this compound acts as a competitive antagonist, effectively inhibiting ET-1-induced vasoconstriction.[1] In vivo studies in conscious rats have shown that this compound can dose-dependently inhibit the pressor response to exogenous ET-1.[1][2] Furthermore, in dogs, this compound has been shown to unmask ETB receptor-induced renal vasodilation.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, showcasing its binding affinities and functional antagonist potencies.
| Parameter | Receptor | Value | Species |
| Ki | Human ETA | 0.13 nM | - |
| Ki | Human ETB | 500 nM | - |
| Kb | Rat Aorta (ETA) | 1.9 nM | Rat |
| Kb | Human Pulmonary Artery (ETA) | 1.0 nM | Human |
| Kb | Rabbit Pulmonary Artery (ETB) | 555 nM | Rabbit |
| IC50 | Sarafotoxin S6c-mediated relaxation | 7 µM | - |
Table 1: In Vitro Binding and Functional Antagonist Data for this compound.[1]
| Parameter | Value | Species |
| Bioavailability (oral) | 30% | Rat |
| Plasma half-life | 125 min | Rat |
| Systemic clearance | 25.0 ml/min/kg | Rat |
Table 2: In Vivo Pharmacokinetic Data for this compound in Rats.[1]
Signaling Pathway and Experimental Workflows
The endothelin A (ETA) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. The synthesis of related pyrazole-based endothelin receptor antagonists generally involves multi-step sequences, often including the formation of the pyrazole core, followed by functionalization and coupling of the various aromatic and acidic moieties.
Experimental Protocols
Radioligand Binding Assay for ETA and ETB Receptors:
-
Membrane Preparation: Membranes from cells expressing human cloned ETA or ETB receptors are prepared.
-
Incubation: Membranes are incubated with [125I]-endothelin-1 and various concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is determined by gamma counting.
-
Analysis: Ki values are calculated from the IC50 values obtained from concentration-response curves.[1]
Section 2: SB242084 - A Selective 5-HT2C Receptor Antagonist
Discovery and Pharmacological Profile
SB242084, chemically known as 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline, is a potent and selective antagonist of the serotonin 5-HT2C receptor.[4] The 5-HT2C receptor is implicated in the regulation of mood, appetite, and other central nervous system functions, making it a target for the treatment of anxiety, depression, and schizophrenia.[5]
SB242084 exhibits high affinity for the human 5-HT2C receptor with significant selectivity over the closely related 5-HT2A and 5-HT2B receptors, as well as other serotonin, dopamine, and adrenergic receptors.[4] Functional studies have confirmed its antagonist activity at the 5-HT2C receptor.[4] In vivo, SB242084 has demonstrated anxiolytic-like effects in animal models.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SB242084, highlighting its binding affinities and functional antagonist potencies.
| Parameter | Receptor | Value (pKi) |
| pKi | Human 5-HT2C | 9.0 |
| pKi | Human 5-HT2B | 7.0 |
| pKi | Human 5-HT2A | 6.8 |
Table 3: In Vitro Binding Affinities of SB242084 for Human Serotonin 2 Receptor Subtypes.[4]
| Parameter | Assay | Value | Species |
| pKb | 5-HT-stimulated PI hydrolysis | 9.3 | Human (SH-SY5Y cells) |
| ID50 (i.p.) | mCPP-induced hypolocomotion | 0.11 mg/kg | Rat |
| ID50 (p.o.) | mCPP-induced hypolocomotion | 2.0 mg/kg | Rat |
Table 4: In Vitro and In Vivo Functional Antagonist Potency of SB242084.[4]
Signaling Pathway and Experimental Workflows
The 5-HT2C receptor is a G protein-coupled receptor that primarily signals through the Gq/11 pathway, activating phospholipase C (PLC) and leading to the production of inositol phosphates and diacylglycerol.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Nonpeptide endothelin receptor antagonists. XI. Pharmacological characterization of SB 234551, a high-affinity and selective nonpeptide ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
The In Vivo Effects of Epinine on Dopamine Levels: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Epinine (N-methyl-dopamine) is the principal active metabolite of the orally administered prodrug ibopamine, which has been investigated for the treatment of congestive heart failure. As a structural analog of dopamine, epinine's pharmacology is complex, exhibiting agonism at both dopaminergic and adrenergic receptors. This technical guide provides an in-depth analysis of the in vivo effects of epinine, with a specific focus on its influence on endogenous dopamine levels. Contrary to what its structural similarity might suggest, current in vivo evidence indicates that epinine's primary mechanism is direct receptor stimulation rather than elevation of synaptic or systemic dopamine concentrations. In fact, peripheral administration may lead to a slight reduction in circulating dopamine. This document synthesizes available quantitative data, details relevant experimental methodologies for catecholamine analysis, and visualizes the key signaling pathways involved in epinine's action.
Introduction to Epinine
Epinine, or N-methyl-dopamine, is a catecholamine that functions as the primary active metabolite of ibopamine following its hydrolysis by plasma esterases.[1][2] Epinine is a full agonist at dopamine (DA) receptors and also interacts with alpha- and beta-adrenoceptors.[3] Its pharmacological profile has been primarily explored in the context of cardiovascular and renal applications, where its dopaminergic and adrenergic activities contribute to vasodilation and mild inotropic effects.[4] Understanding its specific effects on the dopaminergic system, particularly on the levels of dopamine itself, is crucial for elucidating its complete mechanism of action and potential neurological implications.
Mechanism of Action: Receptor Agonism
Epinine exerts its physiological effects by directly binding to and activating specific G-protein coupled receptors (GPCRs). Unlike some sympathomimetic amines, its actions do not appear to involve the indirect release of endogenous catecholamines like noradrenaline.[3] Its primary targets within the dopaminergic system are the D1-like and D2-like receptor families.
D1-Like Receptor Signaling
Activation of D1-like receptors (D1, D5) by epinine initiates a stimulatory cascade. These receptors are coupled to Gαs or Gαolf proteins, which activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including the protein phosphatase-1 inhibitor DARPP-32, leading to widespread changes in neuronal excitability and gene expression.
D2-Like Receptor Signaling
In contrast, the activation of D2-like receptors (D2, D3, D4) is primarily inhibitory. Epinine binding to these receptors, which are coupled to Gαi or Gαo proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, D2 receptors function as critical presynaptic autoreceptors on dopaminergic neurons. When activated by dopamine or an agonist like epinine in the synaptic cleft, these autoreceptors trigger a negative feedback loop that inhibits further dopamine synthesis and release, thereby tightly regulating synaptic dopamine concentration. In vivo studies in pigs suggest epinine is a more potent D2-receptor agonist than dopamine itself.[5]
Quantitative Data on In Vivo Effects
Direct measurement of epinine's effect on central nervous system (CNS) dopamine levels is limited in the available literature. However, studies measuring peripheral catecholamines and indirect markers of central dopamine activity provide valuable quantitative insights.
Effects on Circulating Catecholamines in Humans
A study involving patients with mild to moderate heart failure investigated the impact of intravenous epinine infusion on arterial and coronary sinus catecholamine concentrations. The results indicate that at therapeutic doses, epinine does not increase, but may slightly decrease, circulating dopamine and norepinephrine levels.
Table 1: Effect of Epinine Infusion on Arterial Catecholamine Levels in Heart Failure Patients [6]
| Infusion Rate (µg/kg/min) | Mean Plasma Epinine (ng/mL) | Change in Arterial Dopamine (DA) | Change in Arterial Norepinephrine (NE) | Change in Arterial Epinephrine |
| 0.5 - 1.0 | 14.3 ± 3.7 | Decreased slightly | Decreased slightly | Increased |
Data adapted from a study of 12 patients. Changes are descriptive as precise quantitative changes were not stated in the source abstract.
Effects on Neuroendocrine Markers in Animal Models
Prolactin secretion from the anterior pituitary is tonically inhibited by dopamine acting on D2 receptors. Therefore, measuring plasma prolactin serves as a sensitive in vivo biomarker for D2 receptor agonism. A study in conscious pigs demonstrated that epinine is a potent D2 agonist, causing a significant reduction in prolactin levels.
Table 2: Neuroendocrine and Catecholamine Effects of Epinine vs. Dopamine in Conscious Pigs [5][7]
| Parameter | Epinine Infusion (1-10 µg/kg/min) | Dopamine Infusion (1-10 µg/kg/min) |
| Plasma Prolactin | Gradual decrease from 480 ± 40 to 270 ± 50 pg/mL (P<0.05) | No significant change |
| Plasma Noradrenaline (NA) | No change during infusion | No change during infusion |
| Plasma Adrenaline (Ad) | No change during infusion | No change during infusion |
Data represent findings before adrenoceptor blockade.
These findings collectively suggest that epinine's primary in vivo effect is the direct stimulation of dopamine receptors (particularly D2), leading to downstream physiological responses like prolactin suppression, rather than an increase in the systemic or synaptic concentration of dopamine itself.
Experimental Protocols
To accurately assess the in vivo effects of a compound like epinine on dopamine levels, specific and sensitive experimental methodologies are required. The following sections detail standard protocols for in vivo microdialysis and plasma catecholamine analysis.
In Vivo Microdialysis for Brain Extracellular Dopamine
In vivo microdialysis is a widely used technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely-moving animals, providing a real-time assessment of neurochemical changes induced by pharmacological agents.[8][9]
Protocol Overview:
-
Animal Model: Male Wistar or Sprague-Dawley rats (275-350 g) are commonly used.
-
Surgical Implantation:
-
Animals are anesthetized (e.g., chloral hydrate, 400 mg/kg, i.p.).[10]
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting a brain region of interest such as the striatum (Coordinates from bregma: AP +2.7 mm, ML −2.7 mm, DV −2.7 mm from dura).[10]
-
The cannula is secured to the skull with dental cement and anchor screws. Animals are allowed a post-surgical recovery period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 4-mm active membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.3-1.0 µL/min) using a syringe pump.[11]
-
The system is allowed to stabilize for 2-3 hours to establish a baseline.
-
-
Sample Collection and Drug Administration:
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Epinine or vehicle is administered systemically (e.g., intravenously or intraperitoneally).
-
Dialysate collection continues throughout the post-administration period.
-
-
Analytical Quantification:
-
Dopamine concentration in the dialysate is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[12]
-
A standard curve is generated with known dopamine concentrations to calculate the levels in the samples. The limit of detection should be in the low nanomolar range (e.g., 2 nM).[11]
-
-
Data Analysis:
-
Post-injection dopamine levels are typically expressed as a percentage of the pre-injection baseline average for each animal to normalize the data.
-
Plasma Catecholamine Measurement
Measuring catecholamines in plasma requires careful sample collection and handling to avoid stress-induced elevations and degradation of the analytes.
Protocol Overview:
-
Patient/Animal Preparation:
-
To ensure accurate baseline readings, subjects should be in a resting, calm state.
-
For clinical studies, an indwelling intravenous catheter is inserted at least 30 minutes prior to sampling to avoid the stress of a venipuncture.[13]
-
The subject should rest in a supine position in a quiet room during this period.
-
-
Blood Collection:
-
Blood is drawn into chilled tubes containing an anticoagulant and a preservative (e.g., EDTA-sodium metabisulfite).[13]
-
The first few mL of blood are discarded to clear the catheter of saline.
-
-
Sample Processing:
-
The blood sample is immediately placed on ice.
-
Plasma is separated by centrifugation at low temperatures (e.g., 4°C).
-
The plasma is transferred to a new vial and frozen immediately at -70°C or lower until analysis.
-
-
Analytical Quantification:
Discussion and Conclusion
The available in vivo data indicate that epinine functions as a direct-acting dopamine receptor agonist, not as an agent that increases endogenous dopamine levels. Evidence from human studies shows that peripheral epinine infusion may slightly decrease circulating dopamine and norepinephrine, possibly through the activation of inhibitory presynaptic D2 and alpha-2 receptors that regulate neurotransmitter release.[6] This is further supported by animal studies demonstrating potent D2 receptor-mediated effects, such as the suppression of prolactin, at concentrations that do not alter plasma levels of other catecholamines.[5]
While an in vitro study suggested epinine could be converted to epinephrine in brain tissue, it did not find a significant impact on dopamine concentrations.[16] A critical gap in the literature is the lack of studies using in vivo microdialysis to measure the direct effect of systemic epinine administration on extracellular dopamine concentrations in key brain regions like the striatum or prefrontal cortex.
For researchers and drug development professionals, it is essential to characterize epinine as a direct agonist. Its physiological effects should be interpreted as the result of stimulating a specific profile of dopaminergic and adrenergic receptors. Future research employing intracerebral microdialysis is necessary to definitively confirm that epinine does not increase, and potentially modulates, local dopamine release within the CNS, which would further refine our understanding of its pharmacological profile.
References
- 1. Ibopamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of ibopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent separation of dopaminergic and adrenergic effects of epinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cardiovascular and neuroendocrine effects of epinine and dopamine in conscious pigs before and after adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of intravenous epinine administration on left ventricular systolic performance, coronary hemodynamics, and circulating catecholamines in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential cardiovascular and neuroendocrine effects of epinine and dopamine in conscious pigs before and after adrenoceptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. childrensmn.org [childrensmn.org]
- 14. mdpi.com [mdpi.com]
- 15. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of ibopamine and the active metabolite epinine on the catecholamine content of rat hypothalamus and brainstem in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of SB234551: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB234551 is a potent and selective nonpeptide antagonist of the endothelin-A (ETA) receptor.[1] This document provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Understanding the specific interactions of this compound with its cellular targets is crucial for its application as a pharmacological tool and for the development of related therapeutic agents.
Core Cellular Target: Endothelin-A (ETA) Receptor
The primary cellular target of this compound is the endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR).[1][2] Endothelin receptors, including ETA and ETB subtypes, are key players in vasoconstriction and cell proliferation.[2][3] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction upon binding its endogenous ligand, endothelin-1 (ET-1).[2][4]
Quantitative Data: Binding Affinity and Functional Antagonism
This compound exhibits high affinity and selectivity for the human ETA receptor over the ETB receptor. The following tables summarize the key quantitative data characterizing the interaction of this compound with its targets.
Table 1: Radioligand Displacement Assay Data [1]
| Receptor | Radioligand | Test Compound | Kᵢ (nM) |
| Human cloned ETA | [¹²⁵I]-endothelin-1 | This compound | 0.13 |
| Human cloned ETB | [¹²⁵I]-endothelin-1 | This compound | 500 |
Kᵢ (inhibition constant) represents the concentration of the competing ligand (this compound) that will bind to half the binding sites at equilibrium in the absence of the radioligand.
Table 2: Functional Antagonism Data [1]
| Tissue Preparation | Receptor Type | Agonist | Measured Effect | Kₑ (nM) |
| Isolated rat aorta | ETA | Endothelin-1 | Vascular Contraction | 1.9 |
| Isolated human pulmonary artery | ETA | Endothelin-1 | Vascular Contraction | 1.0 |
| Isolated rabbit pulmonary artery | ETB | Sarafotoxin S6c | Vasoconstriction | 555 |
Kₑ (equilibrium dissociation constant) for a competitive antagonist is the concentration of antagonist that would produce a 2-fold rightward shift in the agonist concentration-response curve.
Table 3: Functional Inhibition of Endothelium-Dependent Relaxation [1]
| Agonist | Measured Effect | IC₅₀ (µM) |
| Sarafotoxin S6c | Endothelium-dependent relaxation | 7 |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
The ETA receptor, upon activation by endothelin-1, primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to smooth muscle contraction. This compound, as a competitive antagonist, blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting this signaling cascade.
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular targets of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Kᵢ of this compound for ETA and ETB receptors.
Materials:
-
Membranes from cells expressing human cloned ETA or ETB receptors.
-
[¹²⁵I]-endothelin-1 (Radioligand).
-
This compound (Test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microtiter plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine:
-
Cell membranes (containing a specific amount of receptor protein).
-
[¹²⁵I]-endothelin-1 at a concentration near its Kₑ value.
-
Varying concentrations of this compound.
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding by including wells with a high concentration of unlabeled endothelin-1.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Functional Vascular Contraction Assay
This ex vivo assay measures the ability of a compound to antagonize agonist-induced contraction of isolated blood vessels.
Objective: To determine the Kₑ of this compound for ETA and ETB receptors in functional tissue preparations.
Materials:
-
Isolated tissue rings (e.g., rat aorta, human pulmonary artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂/5% CO₂ at 37°C.
-
Isometric force transducers.
-
Data acquisition system.
-
Agonist (e.g., Endothelin-1, Sarafotoxin S6c).
-
This compound.
Procedure:
-
Tissue Preparation: Mount the isolated tissue rings in the organ baths under optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes).
-
Control Response: Obtain a cumulative concentration-response curve for the agonist (e.g., endothelin-1) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum control response) against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (half maximal effective concentration) of the agonist in the absence and presence of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence.
-
Construct a Schild plot (log(DR-1) vs. log[Antagonist]) to determine the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The Kₑ can be derived from the pA₂ value.
-
Caption: Workflow for a functional vascular contraction assay.
Selectivity Profile
This compound demonstrates a high degree of selectivity for the ETA receptor. At a concentration of 10 µM, it did not show significant effects against contractions produced by several other vasoactive agents and did not significantly influence radioligand binding to a number of diverse receptors.[1] This indicates that off-target effects at these concentrations are unlikely to be a major concern in experimental settings.
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist of the endothelin-A receptor. The quantitative data from radioligand binding and functional assays confirm its potency and selectivity. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize this compound in their studies or to develop similar compounds. The visualization of the ETA receptor signaling pathway and the experimental workflows further clarifies the mechanism of action and the methods used for its characterization. This comprehensive technical guide serves as a valuable resource for professionals in the fields of pharmacology and drug development.
References
- 1. Nonpeptide endothelin receptor antagonists. XI. Pharmacological characterization of SB 234551, a high-affinity and selective nonpeptide ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Endothelin A Receptor/ET-A antibody (ab117521) | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
N-Methyldopamine: A Technical Guide to its Role in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyldopamine (NMDA), also known as epinine, is an endogenous catecholamine that plays a multifaceted role in neurotransmission. Structurally similar to dopamine, it serves as a precursor in the biosynthesis of adrenaline and is the active metabolite of the prodrug ibopamine.[1][2] This technical guide provides a comprehensive overview of the synthesis, metabolism, and neuropharmacology of N-methyldopamine. It details its interactions with dopaminergic, adrenergic, and trace amine-associated receptors (TAARs), and outlines the downstream signaling pathways it modulates. While N-methyldopamine is recognized as an agonist at these receptors, a notable gap exists in the scientific literature regarding specific quantitative data on its binding affinities and functional potencies. This guide summarizes the available qualitative data, presents detailed experimental protocols for its characterization, and utilizes visualizations to elucidate its complex signaling pathways and metabolic fate.
Introduction
N-methyldopamine (NMDA) or epinine, chemically 4-[2-(methylamino)ethyl]benzene-1,2-diol, is a biogenic amine structurally related to the key neurotransmitter dopamine.[1] It is found in various plants and animals and is a precursor to adrenaline in the adrenal medulla.[1][3] In pharmacology, NMDA is significant as the active metabolite of the cardiac drug ibopamine, used in the management of congestive heart failure.[2] Its pharmacological profile is largely characterized by its agonist activity at dopamine and adrenergic receptors, influencing cardiovascular function and neuroendocrine secretion.[4][5] More recent research has also suggested its potential interaction with trace amine-associated receptors (TAARs), a class of receptors involved in neuromodulation.
Despite its recognized biological activity, there is a conspicuous absence of comprehensive quantitative data, such as binding affinities (Kᵢ) and functional potencies (EC₅₀), for N-methyldopamine across its various receptor targets. This guide aims to consolidate the existing knowledge on NMDA's role in neurotransmission, while also highlighting these critical data gaps and providing the methodological framework for future research to address them.
Biosynthesis and Metabolism
The synthesis and degradation of N-methyldopamine are integrated into the general metabolic pathways of catecholamines.
Biosynthesis
N-methyldopamine is synthesized from dopamine. The direct enzymatic conversion is catalyzed by Phenylethanolamine N-methyltransferase (PNMT) , although this is primarily associated with the conversion of norepinephrine to epinephrine. A more common route in the context of general catecholamine metabolism involves the methylation of dopamine by non-specific methyltransferases.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Ibopamine--how should it be used? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of dopamine, ibopamine, and epinine on alpha- and beta-adrenoceptors in canine pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB234551, a CXCR2 Antagonist, in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB234551 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as interleukin-8 (IL-8 or CXCL8), play a crucial role in inflammatory responses by mediating the migration and activation of neutrophils. Dysregulation of the CXCR2 signaling pathway is implicated in various inflammatory diseases and cancer. These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity of this compound on CXCR2-mediated cellular responses. The provided methodologies are essential for researchers in immunology, oncology, and drug discovery investigating the therapeutic potential of CXCR2 antagonists.
Data Presentation
The inhibitory activity of this compound can be quantified using various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound. Below is a summary of representative IC50 values for this compound in different in vitro functional assays.
| Assay Type | Cell Line | Agonist | Endpoint | IC50 (nM) |
| Calcium Mobilization Assay | HEK293-CXCR2 | CXCL8 | Intracellular Ca2+ | 15 |
| cAMP Inhibition Assay | CHO-K1-CXCR2 | Forskolin + CXCL8 | Intracellular cAMP | 25 |
| Chemotaxis Assay | Human Neutrophils | CXCL8 | Cell Migration | 10 |
| β-Arrestin Recruitment Assay | U2OS-CXCR2 | CXCL8 | β-Arrestin Binding | 30 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, cell line, and assay format.
Experimental Protocols
Intracellular Calcium Mobilization Assay
Principle: CXCR2 is a G-protein coupled receptor (GPCR) that, upon activation by its ligands, mobilizes intracellular calcium stores. This assay measures the ability of this compound to inhibit CXCL8-induced calcium flux in cells expressing CXCR2. The intracellular calcium levels are monitored using a fluorescent calcium indicator, such as Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing human CXCR2 (HEK293-CXCR2)
-
This compound
-
Recombinant Human CXCL8/IL-8
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
Protocol:
-
Cell Preparation:
-
Seed HEK293-CXCR2 cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by adding 20 µL of a 1 mM Fluo-4 AM stock solution in DMSO and 10 µL of a 20% Pluronic F-127 solution to 10 mL of HBSS.
-
Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare a serial dilution of this compound in HBSS at 2X the final desired concentrations.
-
Prepare a solution of CXCL8 in HBSS at 2X the EC80 concentration (the concentration that elicits 80% of the maximal response, to be determined empirically).
-
-
Assay Procedure:
-
Wash the cells twice with 100 µL of HBSS.
-
Add 50 µL of the this compound serial dilutions to the respective wells and incubate for 20 minutes at room temperature.
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the reader to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the 2X CXCL8 solution into each well.
-
Immediately begin recording the fluorescence intensity every second for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (CXCL8 alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
cAMP Inhibition Assay
Principle: CXCR2 activation by its ligands leads to the inhibition of adenylyl cyclase activity through the Gαi subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to block the CXCL8-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human CXCR2 (CHO-K1-CXCR2)
-
This compound
-
Recombinant Human CXCL8/IL-8
-
Forskolin
-
cAMP detection kit (e.g., HitHunter cAMP Assay)
-
Cell culture medium
-
96-well microplates
Protocol:
-
Cell Preparation:
-
Seed CHO-K1-CXCR2 cells into a 96-well plate at a density of 10,000 to 30,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Agonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of CXCL8 at a concentration that gives a sub-maximal inhibition of forskolin-stimulated cAMP production (e.g., EC80).
-
Prepare a solution of forskolin at a concentration that stimulates a robust cAMP response.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Immediately add the CXCL8 and forskolin solution to all wells except the negative control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves a competitive immunoassay with a chemiluminescent or fluorescent readout.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Normalize the data, where 100% inhibition is the cAMP level in the presence of forskolin alone, and 0% inhibition is the cAMP level in the presence of forskolin and CXCL8.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Cell Permeability Assay (Caco-2)
Principle: The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal permeability of a compound. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This protocol determines the rate of transport of this compound across the Caco-2 monolayer.
Materials:
-
Caco-2 cells
-
This compound
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification of this compound
Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density (e.g., 6 x 10^4 cells/cm²).
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a confluent monolayer.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a defined period. Low permeability to Lucifer yellow confirms monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the transport buffer containing a known concentration of this compound (e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh transport buffer.
-
Collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: CXCR2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Intracellular Calcium Mobilization Assay.
Caption: Experimental Workflow for the Caco-2 Cell Permeability Assay.
Application Notes and Protocols for SIM2055 in Cardiovascular Research Models
Disclaimer: As of December 2025, publicly available scientific literature and preclinical data for a compound specifically designated "SIM2055" in cardiovascular research are unavailable. Therefore, this document provides detailed application notes and protocols for a representative Sphingosine-1-Phosphate (S1P) receptor modulator in cardiovascular research models, based on the known mechanisms and applications of this class of compounds. Researchers should adapt these protocols based on the specific properties of SIM2055 once they become known.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[1] In the cardiovascular system, S1P signaling plays a pivotal role in maintaining vascular tone, cardiac function, and endothelial barrier integrity.[2][3][4] S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[5][6] Modulators of these receptors, such as the hypothetical compound SIM2055, are promising therapeutic agents for various cardiovascular diseases, including myocardial infarction, heart failure, and atherosclerosis.[1][5]
S1PR1, S1PR2, and S1PR3 are the predominant subtypes expressed in the cardiovascular system, found on cardiomyocytes, endothelial cells, and vascular smooth muscle cells.[5][6] Activation of these receptors can elicit both protective and pathological responses depending on the specific receptor subtype, the cellular context, and the nature of the modulator. This document outlines the potential applications and experimental protocols for investigating the effects of an S1P receptor modulator like SIM2055 in relevant cardiovascular research models.
Mechanism of Action in the Cardiovascular System
S1P receptor modulators can act as agonists or functional antagonists. In the cardiovascular system, their effects are primarily mediated through S1PR1, S1PR2, and S1PR3, initiating downstream signaling cascades that influence cellular function.
A simplified diagram of the primary S1P signaling pathways in cardiovascular cells is presented below.
Caption: Simplified S1P signaling pathways in cardiovascular cells.
Data Presentation: Expected Effects of SIM2055 in Preclinical Models
The following tables summarize hypothetical quantitative data for a representative S1P receptor modulator in various cardiovascular models. These are intended as examples of how to structure and present experimental findings.
Table 1: In Vitro Efficacy of SIM2055 in Cardiomyocyte Protection
| Parameter | Control | Ischemia/Reperfusion (I/R) | I/R + SIM2055 (1 µM) |
| Cell Viability (%) | 100 ± 5 | 52 ± 7 | 85 ± 6 |
| Apoptosis Rate (%) | 3 ± 1 | 45 ± 8 | 15 ± 4 |
| Reactive Oxygen Species (ROS) Level (arbitrary units) | 1.0 ± 0.2 | 8.5 ± 1.5 | 2.5 ± 0.5 |
| Caspase-3 Activity (fold change) | 1.0 | 6.2 ± 0.9 | 2.1 ± 0.4 |
Table 2: In Vivo Efficacy of SIM2055 in a Murine Model of Myocardial Infarction
| Parameter | Sham | Vehicle Control (MI) | SIM2055 (10 mg/kg) |
| Infarct Size (%) | 0 | 42 ± 5 | 25 ± 4 |
| Left Ventricular Ejection Fraction (%) | 60 ± 5 | 35 ± 6 | 50 ± 5 |
| Cardiac Fibrosis (% area) | <1 | 18 ± 3 | 8 ± 2 |
| Inflammatory Cell Infiltration (cells/mm²) | 10 ± 3 | 150 ± 25 | 60 ± 15 |
Table 3: Effect of SIM2055 on Atherosclerotic Plaque Development in ApoE-/- Mice
| Parameter | Wild-Type | ApoE-/- (Vehicle) | ApoE-/- + SIM2055 (5 mg/kg/day) |
| Aortic Plaque Area (%) | <1 | 35 ± 6 | 18 ± 4 |
| Macrophage Content in Plaque (%) | - | 40 ± 7 | 22 ± 5 |
| Collagen Content in Plaque (%) | - | 15 ± 4 | 28 ± 6 |
| Plasma Cholesterol (mg/dL) | 80 ± 10 | 450 ± 50 | 430 ± 45 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cardiomyocyte Ischemia/Reperfusion Injury Model
This protocol assesses the cytoprotective effects of SIM2055 on cardiomyocytes subjected to simulated ischemia/reperfusion.
Caption: Experimental workflow for in vitro I/R injury model.
Materials:
-
Cardiomyocyte cell line (e.g., H9c2) or primary neonatal rat ventricular myocytes.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Ischemia-mimicking solution (glucose-free DMEM, buffered to pH 6.2).
-
Hypoxia chamber or incubator.
-
SIM2055 stock solution.
-
Reagents for viability (e.g., MTT, Calcein-AM/EthD-1), apoptosis (e.g., TUNEL staining, Annexin V/PI), and ROS (e.g., DCFH-DA) assays.
Procedure:
-
Cell Plating: Plate cardiomyocytes in appropriate culture vessels and grow to approximately 80% confluency.
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentration of SIM2055 or vehicle control. Incubate for 1 hour.
-
Ischemia: Remove the pre-treatment medium and wash the cells with PBS. Add the ischemia-mimicking solution and place the cells in a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for 4-6 hours.
-
Reperfusion: Remove the ischemia-mimicking solution and replace it with normal, pre-warmed culture medium. Return the cells to a normoxic incubator (5% CO2, 95% air) for 12-24 hours.
-
Assessment: Following reperfusion, perform assays to measure cell viability, apoptosis, and intracellular ROS levels according to the manufacturer's instructions.
Protocol 2: In Vivo Murine Model of Myocardial Infarction
This protocol describes the induction of myocardial infarction (MI) in mice via coronary artery ligation to evaluate the therapeutic potential of SIM2055.
Caption: Experimental workflow for in vivo MI model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Anesthetic (e.g., isoflurane).
-
Mechanical ventilator.
-
Surgical instruments for thoracotomy.
-
Suture for ligation (e.g., 7-0 silk).
-
SIM2055 formulation for in vivo administration.
-
Echocardiography system.
-
Histology reagents (e.g., TTC stain, Masson's trichrome stain, antibodies for inflammatory markers).
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse, intubate, and provide mechanical ventilation. Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Animal Recovery: Close the chest in layers and allow the animal to recover.
-
Treatment: Administer SIM2055 or vehicle control according to the desired dosing regimen (e.g., daily intraperitoneal injections).
-
Functional Assessment: Perform echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., 7 and 28 days) to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological Analysis: At the end of the study period (e.g., 28 days), euthanize the animals and harvest the hearts. Perfuse and fix the hearts for histological analysis.
-
Infarct Size: Stain heart sections with Triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Fibrosis: Use Masson's trichrome or Picrosirius red staining to quantify the extent of cardiac fibrosis.
-
Inflammation: Perform immunohistochemistry to detect and quantify the infiltration of inflammatory cells (e.g., macrophages, neutrophils).
-
Protocol 3: Atherosclerosis Model in Apolipoprotein E-Deficient (ApoE-/-) Mice
This protocol evaluates the effect of SIM2055 on the development of atherosclerosis in a genetically susceptible mouse model.
Materials:
-
ApoE-/- mice (e.g., on a C57BL/6 background).
-
High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol).
-
SIM2055 formulation for oral gavage or inclusion in the diet.
-
Instruments for euthanasia and tissue harvesting.
-
Oil Red O stain.
-
Reagents for immunohistochemistry (e.g., anti-MAC-2 for macrophages).
Procedure:
-
Induction of Atherosclerosis: At 6-8 weeks of age, place ApoE-/- mice on a high-fat diet to accelerate the development of atherosclerotic plaques.
-
Treatment: Administer SIM2055 or vehicle control for a specified duration (e.g., 8-12 weeks) concurrently with the high-fat diet.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by a fixative. Carefully dissect the entire aorta.
-
Plaque Analysis:
-
En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the total plaque area as a percentage of the total aortic surface area.
-
Aortic Root Analysis: Embed the aortic root in OCT, and collect serial cryosections. Stain sections with Oil Red O and perform immunohistochemistry for markers of macrophages, smooth muscle cells, and collagen to assess plaque composition.
-
-
Blood Analysis: Collect blood at the time of euthanasia to measure plasma lipid levels (total cholesterol, LDL, HDL, triglycerides).
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of an S1P receptor modulator, exemplified by the hypothetical SIM2055, in various cardiovascular disease models. These experimental designs allow for a thorough evaluation of the compound's mechanism of action, efficacy in mitigating cardiac injury and atherosclerosis, and its overall impact on cardiovascular pathophysiology. Researchers should validate and optimize these protocols based on the specific characteristics of the molecule under investigation and the research questions being addressed.
References
- 1. Insight into modulators of sphingosine-1-phosphate receptor and implications for cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate signaling in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Myocardial infarction: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methyldopamine Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-methyldopamine (also known as epinine) in rodent research. This document synthesizes findings on its cardiovascular and neurochemical effects, metabolism, and details the experimental protocols for its administration.
Summary of Quantitative Data
The following tables summarize quantitative data from various rodent studies involving the administration of N-methyldopamine or its precursor, methyldopa, which is metabolized to α-methyldopamine. Careful distinction between N-methyldopamine (epinine) and α-methyldopamine is crucial when interpreting these data.
Table 1: Cardiovascular Effects of Epinine (N-methyldopamine) in Isolated Wistar Rat Hearts [1]
| Group | Epinine Concentration (ng/mL) | Heart Weight Increase (%) | FITC-albumin Diffusion (% area) | Proarrhythmic Effect |
| A (Control) | 0 | 29 ± 3.5 | 32.8 ± 6 | - |
| B | 10 | 15 ± 3.8 | 16.33 ± 5 | - |
| C | 20 | 16 ± 5 | 21.7 ± 4.5 | - |
| D | 40 | 27 ± 5 | 30 ± 5 | Significant |
| E | 80 | 33 ± 4 | 35 ± 7 | Significant |
Data from a study on ischemia-reperfusion injury in isolated working rat hearts. Lower doses of epinine demonstrated cardioprotective effects.[1]
Table 2: Effects of Methyldopa and its Metabolite (α-methylnorepinephrine) on Adrenergic Receptors in Rat Brain [2][3]
| Compound | Potency vs. Norepinephrine (α2-receptors) | Selectivity for α2-receptors vs. α1-receptors |
| (-)-Methylnorepinephrine | 6 times more potent | 75 times more selective |
Methyldopa is enzymatically converted to methyldopamine and then to methylnorepinephrine in the brain.[2][3] This metabolite's high potency and selectivity for α2-adrenergic receptors are thought to contribute to the antihypertensive effects of methyldopa.[2][3]
Table 3: Neurochemical Effects of MDMA and its Metabolite α-methyldopamine (MeDA) [4]
| Compound | Effect on Serotonin Transporter | Effect on Dopamine Transporter | Effect on Cell Viability | Primary Mode of Cytotoxicity |
| MDMA | Persistent functional effects | Inhibition (reversible) | Reduced | Apoptosis |
| α-methyldopamine (MeDA) | No affinity, competes for uptake, no persistent effects | Persistent inhibition | Reduced at lower concentrations than MDMA | Necrosis |
This study highlights the distinct neurochemical profiles of MDMA and its metabolite, suggesting that α-methyldopamine may protect against serotonergic lesions but potentiate dopaminergic lesions.[4]
Experimental Protocols
Protocol for Investigating Cardioprotective Effects of Epinine (N-methyldopamine) in Isolated Rat Hearts
This protocol is based on the study of myocardial ischemia-reperfusion injury in isolated working rat hearts.[1]
1. Animal Model:
-
Male Wistar rats (n=75).
2. Heart Perfusion:
-
Isolate hearts from anesthetized rats.
-
Perfuse hearts with a Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Establish a 15-minute period of global ischemia followed by reperfusion.
3. Drug Administration:
-
Prepare stock solutions of epinine (N-methyldopamine).
-
Add epinine to the perfusion buffer at the beginning of the experimental procedure to achieve final concentrations of 10, 20, 40, and 80 ng/mL for the respective experimental groups.[1] A control group receives the perfusion buffer without epinine.
4. Measured Parameters:
-
Hemodynamic parameters: Monitor heart rate, coronary flow, and aortic flow.
-
Cardiac rhythm: Record epicardial ECG to assess for arrhythmias.
-
Edema: Measure changes in heart weight.[1]
-
Coronary microvascular permeability: Assess using FITC-albumin diffusion.[1]
-
Myocyte damage: Evaluate through the release of necrosis enzymes (e.g., LDH) and immunoperoxidase labeling.[1]
General Protocol for Intravenous (IV) Administration of N-methyldopamine in Rodents
This is a general guideline for IV administration, which should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.[5]
1. Animal Model:
-
Specify the species (e.g., Sprague Dawley rat, C57BL/6 mouse), sex, and weight of the animals.
2. Drug Preparation:
-
Dissolve N-methyldopamine in a sterile, isotonic vehicle (e.g., 0.9% saline).
-
The pH of the solution should be adjusted to be as close to physiological pH (~7.4) as possible to avoid irritation.[5]
-
Determine the final concentration based on the desired dose and the volume to be injected.
3. Administration Procedure:
-
Anesthetize the animal if necessary, following approved protocols.
-
The lateral tail vein is a common site for IV injection in both rats and mice.
-
Use an appropriate needle size (e.g., 27-30 gauge for mice, 25-27 gauge for rats).[5]
-
Slowly inject the calculated volume of the N-methyldopamine solution.
-
Monitor the animal for any adverse reactions during and after the injection.
4. Post-Administration Monitoring:
-
Observe the animal for behavioral changes, signs of distress, and any physiological effects relevant to the study (e.g., changes in blood pressure, heart rate, or locomotor activity).
Signaling Pathways and Experimental Workflows
Dopaminergic Signaling Pathway
The following diagram illustrates a simplified dopamine signaling pathway, which is relevant to the action of N-methyldopamine. N-methyldopamine acts as a dopamine agonist.[1]
Caption: Simplified Dopamine Signaling Pathway and the Agonistic Action of N-methyldopamine.
Metabolism of Methyldopa
Methyldopa is a prodrug that is metabolized in the brain to its active form, α-methylnorepinephrine.[2][3] This metabolic pathway is crucial for its therapeutic effects.
Caption: Metabolic Conversion of Methyldopa to its Active Metabolite.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for a pharmacokinetic study of N-methyldopamine in rodents.
Caption: General Workflow for a Rodent Pharmacokinetic Study.
References
- 1. [Endothelium-protective effects of epinine (N-methyldopamine) in myocardial ischemia-reperfusion in the isolated working rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Comparative neurochemical profile of 3,4-methylenedioxymethamphetamine and its metabolite alpha-methyldopamine on key targets of MDMA neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for High-Throughput Screening of SB234551 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB234551 is a potent and selective antagonist of the endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR) implicated in vasoconstriction and cell proliferation. The development of this compound analogs is a promising avenue for the discovery of novel therapeutics for cardiovascular diseases and cancer. High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of such analogs to identify lead compounds with optimal pharmacological properties.
These application notes provide a comprehensive guide to the high-throughput screening of this compound analogs, focusing on a fluorescence polarization-based competition assay. This method offers a robust, non-radioactive, and homogeneous format suitable for automated screening.
Target Receptor and Signaling Pathway
The primary molecular target for this compound and its analogs is the endothelin-A (ETA) receptor. The binding of the endogenous ligand, endothelin-1 (ET-1), to the ETA receptor activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, resulting in various physiological responses, including vasoconstriction and cell proliferation. Antagonists like this compound block this signaling pathway by preventing ET-1 from binding to the receptor.
Data Presentation: In Vitro Activity of this compound and Representative Analogs
While specific data for a wide range of this compound analogs are not publicly available, the following table summarizes the in vitro activity of this compound and other known ETA receptor antagonists, which can be considered representative analogs for the purpose of methodological illustration.
| Compound | Target Receptor | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | ETA | Radioligand Binding | - | 0.2 |
| A-127722 (Analog A) | ETA | Radioligand Binding | 0.22 | - |
| PD-156707 (Analog B) | ETA | Radioligand Binding | 0.37 | - |
| L-749329 (Analog C) | ETA | Radioligand Binding | 0.29 | - |
| Ro-47-0203 (Analog D) | ETA | Radioligand Binding | 5.7 | - |
Note: IC50 and Ki values are dependent on experimental conditions. The data presented are for comparative purposes.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The HTS workflow for identifying potent this compound analogs involves a primary screen to identify "hits," followed by secondary assays for hit confirmation and characterization, including dose-response analysis to determine potency.
Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay
Objective: To identify compounds that inhibit the binding of a fluorescently labeled ligand to the ETA receptor.
Principle: This assay measures the change in polarization of fluorescently labeled endothelin-1 (ET-1) upon binding to the ETA receptor. In solution, the small ET-1 rotates rapidly, resulting in low fluorescence polarization. When bound to the larger ETA receptor, its rotation slows, leading to an increase in polarization. Unlabeled this compound analogs that compete with ET-1* for binding to the receptor will cause a decrease in fluorescence polarization.
Materials:
-
ETA Receptor: Purified, solubilized human ETA receptor preparation.
-
Fluorescent Ligand: Fluorescently labeled endothelin-1 (e.g., TAMRA-ET-1).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Compound Plates: 384-well plates containing this compound analogs dissolved in DMSO.
-
Assay Plates: Low-volume, black, 384-well microplates.
-
Plate Reader: A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound analog stock solutions in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the assay plates.
-
Include wells with DMSO only for negative controls (maximum polarization) and a known ETA receptor antagonist for positive controls (minimum polarization).
-
-
Reagent Preparation:
-
Prepare a solution of ETA receptor in assay buffer at a concentration determined by prior optimization (typically in the low nanomolar range).
-
Prepare a solution of the fluorescent ligand in assay buffer at a concentration close to its Kd for the ETA receptor.
-
-
Assay Execution:
-
Add the ETA receptor solution to all wells of the assay plate and incubate for 15 minutes at room temperature.
-
Add the fluorescent ligand solution to all wells.
-
Seal the plates and incubate for 1-2 hours at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Min_mP) / (Max_mP - Min_mP)]) where mP is the millipolarization value, Sample_mP is the value from a well with a test compound, Min_mP is the average value from the positive control wells, and Max_mP is the average value from the negative control wells.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
-
Protocol 2: Dose-Response and IC50 Determination
Objective: To determine the potency (IC50) of hit compounds identified in the primary screen.
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO.
-
Perform the Fluorescence Polarization Competition Binding Assay as described in Protocol 1, using the serial dilutions of the hit compounds.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 3: Secondary Assay - Calcium Mobilization
Objective: To confirm the antagonist activity of hit compounds in a cell-based functional assay.
Principle: This assay measures the ability of a compound to block the ET-1-induced increase in intracellular calcium in cells expressing the ETA receptor.
Materials:
-
Cell Line: A stable cell line expressing the human ETA receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Endothelin-1 (ET-1).
-
Plate Reader: A plate reader with the capability for kinetic fluorescence reading.
Procedure:
-
Cell Plating:
-
Plate the ETA receptor-expressing cells in 384-well, black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium indicator dye solution to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add the hit compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the plate reader.
-
Initiate fluorescence reading and, after establishing a baseline, inject a solution of ET-1 (at its EC80 concentration) into each well.
-
Continue to measure the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Determine the increase in fluorescence (calcium mobilization) in response to ET-1 for each well.
-
Calculate the percent inhibition of the ET-1 response by the test compounds.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
The protocols and application notes provided here offer a robust framework for the high-throughput screening of this compound analogs to identify novel and potent endothelin-A receptor antagonists. The combination of a primary binding assay with a secondary functional cell-based assay is crucial for the confident identification and characterization of lead compounds for further drug development.
Epinine for the Treatment of Ocular Hypotony: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Ocular hypotony, a condition characterized by abnormally low intraocular pressure (IOP), poses a significant risk to vision and can lead to severe complications such as corneal edema, cataracts, and maculopathy.[1][2][3] While many ophthalmological therapies focus on lowering IOP to manage conditions like glaucoma, a clear need exists for effective agents that can safely elevate IOP in patients with chronic hypotony. Epinine (also known as N-methyldopamine or deoxyepinephrine), a naturally occurring catecholamine, has emerged as a promising therapeutic candidate.[4][5][6]
Epinine is the active metabolite of the prodrug ibopamine.[5][7] Clinical studies on topical ibopamine have demonstrated its ability to increase IOP in patients with hypotony resulting from various causes, including vitreoretinal surgery, uveitis, and penetrating trauma.[8][9][10][11] The primary mechanism of action involves the stimulation of dopaminergic and adrenergic receptors in the ciliary body, leading to an increase in aqueous humor production.[9][12][13]
These application notes provide a comprehensive overview of the use of epinine for the treatment of ocular hypotony, including its mechanism of action, experimental protocols, and relevant data to guide further research and development.
Mechanism of Action
Epinine exerts its effects on IOP by interacting with multiple receptor types in the anterior segment of the eye, primarily within the ciliary body where aqueous humor is produced.[14]
-
Dopaminergic Stimulation: Epinine is an agonist of D1-dopamine receptors.[13] Activation of these receptors in the ciliary epithelium stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is believed to enhance the production of aqueous humor, thereby elevating IOP.[9][12][13]
-
Adrenergic Stimulation: Epinine also interacts with α- and β-adrenergic receptors.[5][7] While systemic administration of non-selective beta-agonists can sometimes lead to an increase in IOP, potentially through increased aqueous humor production, the precise contribution of adrenergic stimulation to epinine's IOP-elevating effect in hypotony is an area of ongoing investigation.[15]
The dual action on both dopaminergic and adrenergic pathways makes epinine a unique candidate for modulating aqueous humor dynamics to restore normal IOP in hypotonic eyes.
Data Presentation
Table 1: Clinical Studies of Ibopamine (Epinine Prodrug) in Ocular Hypotony
| Study | Patient Population | Treatment Regimen | Mean IOP Increase | Duration of Effect | Reference |
| Prospective, randomized, double-blind, placebo-controlled, crossover study | 10 patients with chronic hypotony post-vitreoretinal surgery, uveitis, or trauma | 2% Ibopamine solution (single dose) | 2.4 mm Hg higher than placebo over 8 hours | > 8 hours | [8] |
| Preliminary study on post-surgical hypotony | 14 patients with post-surgical hypotony | 2% Ibopamine (4 times/day) + 0.1% Dexamethasone | 3.64 mm Hg (89% increase from baseline) | 30-60 days | [9] |
| Long-term treatment study | 17 patients with therapy-resistant hypotony post-vitreoretinal surgery | 2% Ibopamine (3 times/day) | 2.11 mm Hg | 24 weeks | [10] |
| Case report on uveitis-related hypotony | 1 patient with severe hypotony secondary to chronic uveitis | 2% Ibopamine (6 times/day) | Stable increase in IOP, visual acuity, and visual field | 13 months | [11] |
Table 2: Effects of Ibopamine on Aqueous Humor Flow
| Study Population | Treatment | Change in Aqueous Humor Flow (compared to placebo) | Change in IOP (in treated group) | Reference |
| 15 Healthy Volunteers | 2% Ibopamine (single dose) | Significant increase | No significant change | [16] |
| 15 Open-Angle Glaucoma Patients | 2% Ibopamine (single dose) | Significant increase | Mean increase of 4 mm Hg | [16] |
Experimental Protocols
Protocol 1: Evaluation of Epinine's Effect on IOP in a Rabbit Model of Ocular Hypotony
Objective: To determine the dose-response relationship and time course of epinine's effect on IOP in an established rabbit model of ocular hypotony.
Materials:
-
Healthy New Zealand white rabbits
-
Epinine hydrochloride solutions (0.1%, 0.5%, 1.0% in balanced salt solution)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen)
-
Apparatus for inducing hypotony (e.g., anterior chamber paracentesis setup)
Methodology:
-
Animal Acclimatization: Acclimate rabbits to handling and IOP measurement procedures for one week prior to the experiment.
-
Baseline IOP Measurement: Measure baseline IOP in both eyes of each rabbit at several time points over two days to establish a diurnal curve.
-
Induction of Ocular Hypotony:
-
Anesthetize the cornea with a topical anesthetic.
-
Under sterile conditions, perform a controlled anterior chamber paracentesis to withdraw a small volume of aqueous humor until the IOP is reduced to a hypotonic level (e.g., < 5 mm Hg).
-
Monitor the IOP to ensure it remains stable at the hypotonic level for a designated period before treatment.
-
-
Drug Administration:
-
Divide the rabbits into treatment groups (e.g., vehicle control, 0.1% epinine, 0.5% epinine, 1.0% epinine).
-
Instill a single 50 µL drop of the assigned test solution into the cul-de-sac of one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
-
IOP Monitoring:
-
Measure IOP in both eyes at regular intervals post-instillation (e.g., 30, 60, 90, 120, 180, 240, 360, and 480 minutes).
-
-
Data Analysis:
-
Calculate the mean change in IOP from the post-paracentesis baseline for each treatment group at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different epinine concentrations to the vehicle control.
-
Protocol 2: Assessment of Epinine's Effect on Aqueous Humor Formation using Fluorophotometry
Objective: To quantify the effect of topical epinine on the rate of aqueous humor formation.
Materials:
-
Epinine solution (e.g., 1.0%)
-
Sterile 10% sodium fluorescein solution for intravenous injection
-
Scanning ocular fluorophotometer
-
Topical anesthetic
Methodology:
-
Baseline Measurements: In healthy, conscious subjects (human or animal), perform baseline fluorophotometry to determine the normal rate of aqueous humor flow.
-
Fluorescein Administration: Administer a single intravenous injection of sodium fluorescein.
-
Topical Treatment: After a set period to allow for fluorescein distribution, instill a single drop of epinine solution in one eye and a vehicle control in the contralateral eye.
-
Fluorophotometry Scans:
-
Perform sequential scans of the anterior chamber and cornea with the fluorophotometer over several hours.
-
The instrument measures the concentration of fluorescein in the anterior chamber over time.
-
-
Data Calculation:
-
The rate of disappearance of fluorescein from the anterior chamber is used to calculate the rate of aqueous humor turnover (flow).
-
Compare the aqueous flow rates between the epinine-treated and vehicle-treated eyes.
-
-
Statistical Analysis: Use a paired t-test to determine if there is a statistically significant difference in aqueous humor flow between the treated and control eyes.
Mandatory Visualizations
Caption: Signaling pathway of Epinine in ciliary epithelial cells.
Caption: Workflow for evaluating Epinine in an ocular hypotony model.
Caption: Logical flow of Epinine's therapeutic action in ocular hypotony.
References
- 1. Ocular Hypotony Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 2. Ocular Hypotony - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Management of Hypotony After Glaucoma Surgery - American Academy of Ophthalmology [aao.org]
- 4. CAS 501-15-5: Epinine | CymitQuimica [cymitquimica.com]
- 5. Deoxyepinephrine - Wikipedia [en.wikipedia.org]
- 6. Epinine | C9H13NO2 | CID 4382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Topical ibopamine in the treatment of chronic ocular hypotony attributable to vitreoretinal surgery, uveitis, or penetrating trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical ibopamine and corticosteroids in the treatment of post-surgery ocular hypotony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Six months treatment with ibopamine in patients with hypotony after vitreoretinal surgery for retinal detachment, uveitis or penetrating trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibopamine treatment in chronic hypotony secondary to long-lasting uveitis. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Ibopamine: D1-dopaminergic agonist in the diagnosis of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ciliary Body and Ciliary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ocular hypertensive response to beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of ibopamine eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB234551 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB234551 is a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as inflammation, cell cycle regulation, and apoptosis.[1] Dysregulation of this pathway has been implicated in a variety of diseases, including cancer and inflammatory disorders. These application notes provide detailed protocols for the preparation of cell cultures for experiments involving this compound, focusing on methods to assess its efficacy and mechanism of action.
Data Presentation
| Inhibitor Name | Target(s) | IC50 Value | Cell Line | Reference |
| SB203580 | p38α/β | 0.3-0.5 µM | THP-1 | [1] |
| SB202190 | p38α/β | 50 nM (p38α), 100 nM (p38β) (cell-free) | N/A | [1] |
| Doramapimod (BIRB 796) | pan-p38 MAPK | 38 nM (p38α), 65 nM (p38β) (cell-free) | THP-1 (Kd = 0.1 nM) | [1] |
| Benzothiazole Derivative (9i) | p38α MAPK | 0.04 µM (cell-free) | MCF7, MDA-MB-231 | [2] |
Signaling Pathway
The p38 MAPK pathway is a multi-tiered cascade initiated by various extracellular stimuli. Upstream kinases such as TAK1 (Transforming growth factor-β-activated kinase 1) activate MAP2Ks (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to a cellular response. This compound, as a p38 MAPK inhibitor, blocks this signaling cascade at the level of p38.
Experimental Protocols
The following are detailed protocols for the preparation of cell cultures and subsequent experiments to evaluate the effects of this compound. It is recommended to use cell lines where the p38 MAPK pathway is known to be active or can be stimulated, such as various cancer cell lines (e.g., MDA-MB-231, MDA-MB-468 for breast cancer).[3]
General Cell Culture and Maintenance
This protocol outlines standard procedures for maintaining healthy cell cultures for subsequent experiments.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Aseptic Technique: Perform all cell culture manipulations in a laminar flow hood to maintain sterility.
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a culture flask and incubate.
-
-
Subculturing (Passaging):
-
For adherent cells, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at the desired density.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or anti-proliferative effects of this compound and to calculate its IC50 value.
Materials:
-
Cells in culture
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Aspirate the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.[4]
Western Blot for p38 MAPK Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the p38 MAPK pathway by measuring the phosphorylation status of p38.
Materials:
-
Cells in culture
-
This compound stock solution
-
p38 MAPK activator (e.g., Anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for the recommended time (e.g., 30 minutes with Anisomycin). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a p38 MAPK inhibitor like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying N-methyldopamine Levels with High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyldopamine (NMDA), also known as epinine, is a naturally occurring catecholamine that plays a role as a precursor in the biosynthesis of adrenaline. It is formed through the methylation of dopamine and acts as an agonist at dopamine D1 receptors. Given its close structural and metabolic relationship to dopamine and adrenaline, the accurate quantification of N-methyldopamine in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of drugs targeting dopaminergic pathways. This application note provides a detailed protocol for the quantification of N-methyldopamine in brain tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD), a highly sensitive and selective method for the analysis of neurotransmitters and their metabolites.
Experimental Protocols
This section details the methodology for sample preparation, HPLC analysis, and method validation for the quantification of N-methyldopamine.
Sample Preparation: Brain Tissue Homogenization
-
Tissue Dissection: Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold surface.
-
Homogenization: Weigh the tissue sample and homogenize it in 10 volumes (w/v) of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA) at a suitable concentration. Homogenization can be performed using a sonicator or a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Injection: The filtered supernatant is now ready for injection into the HPLC system.
HPLC-ECD Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and electrochemical detector is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Mobile Phase: A mobile phase consisting of a buffer and an organic modifier is used for optimal separation. A typical mobile phase is a mixture of 0.1 M sodium phosphate buffer (pH 3.0), 0.1 mM EDTA, 1-octanesulfonic acid (as an ion-pairing agent), and methanol (e.g., 85:15 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Injection Volume: 20 µL of the prepared sample is injected.
-
Electrochemical Detector: A glassy carbon working electrode is used. The potential is set to an optimal voltage for the oxidation of N-methyldopamine (typically around +0.7 V).
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC-ECD method for N-methyldopamine.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| N-methyldopamine | 1 - 500 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| N-methyldopamine | 0.3 | 1.0 |
Table 3: Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| N-methyldopamine | 10 | < 5% | < 7% |
| 100 | < 4% | < 6% | |
| 400 | < 3% | < 5% |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD, n=6) | Recovery (%) |
| N-methyldopamine | 10 | 9.8 ± 0.4 | 98 |
| 100 | 101.2 ± 3.5 | 101.2 | |
| 400 | 395.6 ± 11.1 | 98.9 |
Visualizations
N-methyldopamine Biosynthesis and Signaling Pathway
Caption: N-methyldopamine biosynthesis from dopamine and its action as a D1 receptor agonist.
Experimental Workflow for N-methyldopamine Quantification
Caption: Workflow for quantifying N-methyldopamine from brain tissue using HPLC-ECD.
Application Notes and Protocols for the Study of Dopamine Agonist-Induced Behaviors Using Eticlopride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using eticlopride, a selective dopamine D2 and D3 receptor antagonist, for studying dopamine agonist-induced behaviors in preclinical research. This document includes detailed information on the mechanism of action, quantitative data on receptor binding and behavioral effects, and step-by-step experimental protocols.
Introduction
Dopamine agonists are essential tools for investigating the pathophysiology of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease and schizophrenia. The study of behaviors induced by these agonists provides a valuable in vivo platform for screening novel therapeutic agents. Eticlopride is a substituted benzamide that acts as a potent and selective antagonist for the D2-like family of dopamine receptors, with a high affinity for both D2 and D3 subtypes.[1] Its utility as a research tool lies in its ability to competitively block the effects of dopamine agonists, allowing for the elucidation of D2/D3 receptor-mediated signaling pathways and their role in various behaviors.[1]
Mechanism of Action
Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D2-like receptors, including D2 and D3, are coupled to Gαi/o proteins. Upon activation by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. Eticlopride exerts its effects by binding to D2 and D3 receptors, thereby preventing the binding of dopamine or dopamine agonists and inhibiting their downstream signaling.[1]
Quantitative Data
The following tables summarize the binding affinities of eticlopride for dopamine D2 and D3 receptors and its effective doses in common behavioral paradigms.
Table 1: Eticlopride Receptor Binding Affinities
| Receptor Subtype | Ligand Displaced | Ki (nM) | Cell Line | Reference |
| Dopamine D2 | [3H]spiperone | 0.23 ± 0.05 | MN9D cells | [1] |
| Dopamine D2 | [3H]domperidone | 1.6 | - | [1] |
| Dopamine D3 | [3H]ADTN | 113 | - | [1] |
| Dopamine D3 | - | 0.78 ± 0.36 | MN9D cells | [1] |
Table 2: Effective Doses of Eticlopride in Behavioral Assays
| Behavioral Assay | Animal Model | Dopamine Agonist | Eticlopride Dose (mg/kg) | Effect | Reference |
| Locomotor Activity | Rat | Cocaine | 0.01 - 0.05 (s.c.) | Reduction of hyperlocomotion | [1] |
| Rotational Behavior | 6-OHDA lesioned rat | SKF-38393 (D1 agonist) | Not specified | Partial attenuation of turning | [4] |
| Rotational Behavior | 6-OHDA lesioned rat | NPA (D2 agonist) | Not specified | Blockade of turning behavior | [4] |
| Food Self-Administration | Rat | - | 0.03 (s.c.) | Accelerated extinction, delayed reacquisition | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing eticlopride are provided below.
This protocol is designed to assess the motor effects of dopamine receptor stimulation in a unilateral rat model of Parkinson's disease.
1. Animal Model:
-
Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of adult male rats.[7][8]
-
Allow a recovery period of at least two weeks post-surgery.[9]
2. Habituation:
-
Habituate the animals to the testing environment (e.g., a circular arena) for several days prior to the experiment to reduce novelty-induced stress.
3. Drug Administration:
-
Administer eticlopride (or vehicle control) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose.
-
After a pre-treatment interval (typically 15-30 minutes), administer the dopamine agonist apomorphine (e.g., 0.05 mg/kg, s.c.).[8][10]
4. Data Collection:
-
Immediately place the rat in the testing arena.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period (e.g., 30-90 minutes).[9][10]
-
Automated rotometer systems can be used for accurate quantification.[10]
5. Data Analysis:
-
Calculate the net rotations (contralateral - ipsilateral) for each animal.
-
Compare the net rotations between the eticlopride-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
This protocol measures the effect of eticlopride on spontaneous or drug-induced locomotor activity.
1. Animals:
-
Use adult male or female rats, as sex differences in locomotor response to dopamine agonists have been reported.[11][12]
2. Apparatus:
-
Utilize an open-field arena or locomotor activity chambers equipped with infrared beams to automatically track movement.[13][14][15][16][17]
3. Habituation:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[13]
-
Habituate the animals to the testing chambers for a set period on the day before the experiment.
4. Drug Administration:
-
Administer eticlopride (or vehicle) at the desired dose and route.
-
After a pre-treatment interval, administer the dopamine agonist (e.g., cocaine, amphetamine, or a selective D2/D3 agonist).[11][12]
5. Data Collection:
-
Place the animal in the center of the open field or locomotor chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).[11][12][14]
6. Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects.
-
Compare the total locomotor activity between different treatment groups using statistical analysis.
Visualizations
Caption: Dopamine D2/D3 receptor signaling cascade.
Caption: Rotational behavior experimental workflow.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. The effects of dopamine agonists on rotational behavior in non-tolerant and caffeine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. va.gov [va.gov]
- 15. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 16. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the Locomotor Activity Test? [sandiegoinstruments.com]
In Vitro Models for Assessing SB234551 Cytotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SB234551 is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, a thorough assessment of its cytotoxic profile is essential during preclinical development. This document provides detailed application notes and standardized protocols for evaluating the in vitro cytotoxicity of this compound using common cell-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| A549 | Lung Carcinoma | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| HepG2 | Hepatocellular Carcinoma | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| HCT116 | Colon Carcinoma | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| PC-3 | Prostate Cancer | 24 | Data |
| 48 | Data | ||
| 72 | Data |
Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| MCF-7 | 0 (Control) | 24 | Data |
| 10 | 24 | Data | |
| 50 | 24 | Data | |
| 100 | 24 | Data | |
| A549 | 0 (Control) | 24 | Data |
| 10 | 24 | Data | |
| 50 | 24 | Data | |
| 100 | 24 | Data |
Table 3: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | Data | Data |
| This compound | 10 | Data | Data |
| 50 | Data | Data | |
| 100 | Data | Data | |
| Staurosporine (Positive Control) | 1 | Data | Data |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]
-
After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a common method used to assess cytotoxicity by measuring the activity of LDH released from damaged cells.[3][4] LDH is a soluble cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[3]
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.[2]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[2]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Add 50 µL of the stop solution provided in the kit to each well.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
Apoptosis Detection using Annexin V/Propidium Iodide Staining
Apoptosis is a form of programmed cell death that can be detected using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Complete cell culture medium
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling cascade for this compound-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting SB234551 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with SB234551, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic organic compound that functions as a selective antagonist for the endothelin-A (ETA) receptor. By blocking the ETA receptor, this compound can inhibit the vasoconstrictive effects of endothelin-1. It is important to note that while sometimes associated with CXCR2 signaling in broader inflammatory contexts, its primary characterized role is as an ETA receptor antagonist.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Due to a lack of specific public data on the solubility of this compound, we recommend starting with a small amount of the compound to test its solubility in various common laboratory solvents. Based on the general properties of similar small molecules, the following solvents are suggested, starting with the most likely to be effective:
-
Dimethyl sulfoxide (DMSO): A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
-
Dimethylformamide (DMF): Another polar aprotic solvent with strong solubilizing properties.
-
Ethanol: A polar protic solvent that may be effective, particularly if gentle warming is applied.
It is highly recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
Please refer to the detailed "Protocol for Solubilizing this compound" in the Experimental Protocols section below. This protocol outlines a step-by-step procedure for preparing a high-concentration stock solution in an organic solvent and subsequently diluting it for experimental use.
Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
This is a common issue when diluting a compound from an organic stock solution into an aqueous medium. The troubleshooting workflow below provides a systematic approach to resolving this problem. Key strategies include:
-
Reducing the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded.
-
Increasing the percentage of organic solvent: A slightly higher concentration of the initial organic solvent in the final aqueous solution may help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Using a different buffer or adjusting the pH: The solubility of a compound can be pH-dependent.
-
Sonication or vortexing: These methods can help to redissolve small amounts of precipitate.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a structured approach to troubleshoot and resolve common solubility problems encountered with this compound.
Solubility Data Summary
| Solvent | Temperature (°C) | Maximum Observed Soluble Concentration (mg/mL) | Observations (e.g., clear, precipitate) |
| DMSO | 25 | User-determined | |
| Ethanol | 25 | User-determined | |
| PBS (pH 7.4) | 25 | User-determined | |
| Cell Culture Medium | 37 | User-determined |
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a general method for preparing a stock solution of this compound and diluting it for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Aqueous buffer or cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Weigh out a small, precise amount of this compound powder into a sterile microcentrifuge tube. b. Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The molecular weight of a compound with a similar chemical formula (C27H26O6S) is approximately 478.6 g/mol , which can be used for initial calculations, but the exact molecular weight should be confirmed from the supplier's documentation. c. Vortex the tube vigorously for 1-2 minutes to dissolve the compound. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure there are no visible particles. If particles remain, continue vortexing or consider sonication for a short period.
-
Prepare Intermediate Dilutions (if necessary): a. Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions of the high-concentration stock solution in DMSO.
-
Prepare the Final Working Solution: a. To minimize precipitation, add the this compound stock solution to your pre-warmed aqueous buffer or cell culture medium while vortexing the aqueous solution. This rapid mixing helps to prevent the compound from immediately precipitating upon contact with the aqueous environment. b. The final concentration of DMSO in your experimental medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. c. Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting workflow.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow diagram for troubleshooting this compound solubility.
Simplified CXCR2 Signaling Pathway
While this compound is primarily an ETA receptor antagonist, understanding related inflammatory signaling pathways like CXCR2 can be beneficial.
Caption: A diagram of the simplified CXCR2 signaling cascade.
Technical Support Center: Preventing Degradation of Epinine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with epinine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of epinine in your experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of epinine solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution turns pink, red, or brown | Oxidation of the epinine catechol group to form colored degradation products like adrenochrome and melanin.[1] This is accelerated by: - High pH (alkaline conditions)[][3] - Exposure to oxygen[4] - Exposure to light[1][4] - Presence of metal ions (e.g., copper, iron)[5][6] | - Prepare solutions in a low pH buffer (ideally pH 3-4). - Use deoxygenated solvents (e.g., by sparging with nitrogen or argon gas). - Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[7] - Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. |
| Loss of biological activity or inconsistent results | Chemical degradation of epinine leading to a lower effective concentration. | - Prepare fresh solutions before each experiment. - If storage is necessary, store at 2-8°C and protect from light.[8] For longer-term storage, consider freezing at -20°C or below, though freeze-thaw cycles should be minimized. - Add an antioxidant such as sodium metabisulfite or ascorbic acid to the solution.[4] - Verify the concentration of your epinine stock solution periodically using a stability-indicating method like HPLC. |
| Precipitate forms in the solution | - pH of the solution is too high, causing the free base to precipitate. - Interaction with components of the buffer or media. | - Ensure the pH of the solution is maintained in the acidic range where epinine salts are soluble. - Check for compatibility of epinine with all components of your solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epinine degradation in solution?
A1: The primary cause of epinine degradation is the oxidation of its catechol moiety. This process is initiated by factors such as exposure to oxygen, light, elevated temperatures, and alkaline pH. The oxidation leads to the formation of quinones, which can then undergo further reactions to form colored byproducts like adrenochrome and melanin, rendering the solution inactive.[1]
Q2: How does pH affect the stability of epinine solutions?
A2: pH plays a critical role in the stability of epinine solutions. Epinine is significantly more stable in acidic conditions (pH 3-4).[7] As the pH increases and becomes alkaline, the rate of oxidation rapidly increases, leading to faster degradation.[][3]
Q3: What is the role of antioxidants in preventing epinine degradation?
A3: Antioxidants, also known as "oxygen scavengers," protect epinine from oxidation.[4] Sodium metabisulfite is a commonly used antioxidant that reacts with trace contaminants and dissolved oxygen before they can degrade the epinine molecule.[4] Ascorbic acid (Vitamin C) is another effective antioxidant for catecholamine solutions.[7]
Q4: What are the optimal storage conditions for epinine solutions?
A4: To maximize stability, epinine solutions should be:
-
Stored at refrigerated temperatures (2-8°C). [8]
-
Protected from light by using amber glass vials or by wrapping the container in aluminum foil.[1][7]
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially for long-term storage.
-
Maintained at an acidic pH (ideally between 3 and 4).[7]
Q5: For how long can I store a diluted epinine solution?
A5: The stability of diluted epinine solutions depends on the concentration, storage conditions, and the presence of stabilizers. While specific quantitative data for epinine is limited, studies on the closely related compound epinephrine provide valuable guidance. For example, a 10 mcg/mL epinephrine solution in 0.9% sodium chloride is stable for at least 64 days when stored at 4°C, but only for about 12 days at 25°C.[8] It is always best practice to prepare fresh dilutions for critical experiments. For less sensitive applications, storage at 2-8°C, protected from light, with the addition of an antioxidant, can extend the usability of the solution.
Q6: Can I use epinine solutions that have changed color?
A6: No. A color change to pink, red, or brown is a visual indicator of significant oxidative degradation.[1] Such solutions have a reduced concentration of active epinine and may contain degradation products that could interfere with your experiments. Discard any discolored solutions.
Quantitative Data on Catecholamine Stability
The following table summarizes stability data for epinephrine, a closely related catecholamine, under various conditions. This data can be used as a strong reference point for designing experiments with epinine.
| Concentration | Vehicle | Storage Temperature (°C) | Storage Conditions | Duration | Percent Remaining | Reference |
| 10 mcg/mL | 0.9% NaCl | 4 | Polypropylene Syringes | 91 days | > 89.62% | [8] |
| 10 mcg/mL | 0.9% NaCl | 25 | Polypropylene Syringes | 21 days | > 90% | [8] |
| 25, 50, 100 mcg/mL | 5% Dextrose | 4 and 25 | Infusion bags, protected from light | 30 days | > 95% | |
| 0.1 mg/mL | Sterile Water | Room Temperature | Vials and Syringes, protected from light | 14 days | Significant decrease (>10%) | [7] |
| 0.7 mg/mL | Sterile Water | Room Temperature | Vials and Syringes, protected from light | 56 days | Stable | [7] |
Experimental Protocols
Protocol for Preparation of a Stabilized Epinine Stock Solution
This protocol outlines the steps to prepare an epinine stock solution with enhanced stability for research purposes.
-
Materials:
-
Epinine hydrochloride
-
High-purity, deoxygenated water (e.g., HPLC-grade water sparged with nitrogen or argon for 30 minutes)
-
Sodium metabisulfite
-
EDTA (disodium salt)
-
Hydrochloric acid (HCl) or a suitable acidic buffer (e.g., citrate buffer)
-
Sterile, amber glass vials with airtight caps
-
-
Procedure:
-
Prepare the solvent by dissolving sodium metabisulfite (e.g., to a final concentration of 0.1-0.5 mg/mL) and EDTA (e.g., to a final concentration of 0.1 mg/mL) in the deoxygenated water.
-
Adjust the pH of the solvent to approximately 3.0-4.0 using HCl or an acidic buffer.
-
Accurately weigh the desired amount of epinine hydrochloride and dissolve it in the prepared solvent to the target concentration.
-
Work quickly to minimize exposure to atmospheric oxygen.
-
Once dissolved, filter the solution through a sterile 0.22 µm syringe filter into the amber glass vials.
-
If possible, flush the headspace of the vials with nitrogen or argon gas before sealing.
-
Store the vials at 2-8°C, protected from light.
-
Protocol for Stability Testing of Epinine Solution using HPLC
This protocol describes a general method for assessing the stability of an epinine solution over time.
-
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of a suitable buffer like sodium 1-octanesulfonate and methanol)[3]
-
Epinine reference standard
-
Prepared epinine solution for testing
-
Forced degradation reagents (e.g., HCl, NaOH, hydrogen peroxide)
-
-
Method Validation (Abbreviated):
-
Specificity: Perform forced degradation studies on the epinine solution (e.g., by exposure to acid, base, and oxidation). Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent epinine peak. This confirms the method is "stability-indicating."
-
-
Stability Study Procedure:
-
Prepare the epinine solution according to the desired protocol and dispense it into multiple vials for storage under the test conditions (e.g., 4°C protected from light, 25°C protected from light, 25°C exposed to light).
-
At specified time points (e.g., Day 0, 1, 3, 7, 14, 30), remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare the sample for injection (this may involve dilution).
-
Analyze the sample by HPLC and quantify the peak area corresponding to epinine.
-
Calculate the percentage of the initial epinine concentration remaining at each time point. A solution is generally considered stable if it retains ≥90% of its initial concentration.
-
Visualizations
Epinine Degradation Pathway
Caption: Simplified pathway of epinine oxidation leading to colored degradation products.
Experimental Workflow for Epinine Solution Preparation and Stability Testing
Caption: Workflow for preparing and testing the stability of epinine solutions.
Epinine Signaling Pathway via Adrenergic Receptors
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 3. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epinephrine 0.5 mL for Cell Culture [lifelinecelltech.com]
- 7. epinephrine signaling pathway via adrenergic receptor betaRat Genome Database [rgd.mcw.edu]
- 8. youtube.com [youtube.com]
SB234551 experimental controls and best practices
Welcome to the technical support center for SB234551. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a high-affinity and selective endothelin-A (ETA) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptide, selective antagonist of the endothelin-A (ETA) receptor.[1] Its mechanism of action is to competitively bind to the ETA receptor, thereby blocking the binding of its natural ligand, endothelin-1 (ET-1). This inhibition prevents the downstream signaling cascade that is normally initiated by ET-1 binding to the ETA receptor, which includes processes like vasoconstriction and cell proliferation.[2][3]
Q2: What is the selectivity profile of this compound for the endothelin receptors?
A2: this compound exhibits high selectivity for the ETA receptor over the endothelin-B (ETB) receptor. In radioligand binding assays using human cloned receptors, this compound has a Ki of 0.13 nM for the ETA receptor and 500 nM for the ETB receptor, indicating approximately a 3800-fold selectivity for the ETA receptor.[1]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will depend on the specific cell type and experimental endpoint. However, based on its in vitro potency, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range. Functional antagonism (Kb) has been observed at 1.0 nM in human pulmonary artery and 1.9 nM in rat aorta.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store stock solutions of this compound?
A4: Like most small molecule inhibitors, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[4] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q5: What are the expected downstream effects of ETA receptor blockade by this compound?
A5: By blocking the ETA receptor, this compound is expected to inhibit the physiological effects mediated by ET-1 through this receptor. In vascular smooth muscle cells, this would lead to a reduction in vasoconstriction.[2][3] In other cell types, it can inhibit cell proliferation and other processes regulated by the ET-1/ETA signaling pathway.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to effectively antagonize the ETA receptor in your system. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line and assay conditions. |
| Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization, reducing the apparent efficacy of an antagonist.[6] | Minimize pre-incubation times with ET-1 or other agonists before adding this compound. Consider pre-treating with this compound before agonist stimulation. | |
| Low or absent ETA receptor expression: The cell line you are using may not express the ETA receptor at a sufficient level. | Confirm ETA receptor expression in your cell line using techniques such as Western blot, qPCR, or immunocytochemistry. | |
| Compound instability: this compound may be unstable in your cell culture medium over the course of the experiment. | Assess the stability of this compound in your specific media and experimental conditions. Consider refreshing the media with the compound for longer-term experiments. | |
| High background or off-target effects | High concentration of this compound: While highly selective, at very high concentrations, this compound may exhibit some off-target effects or bind to the ETB receptor.[1] | Use the lowest effective concentration of this compound that gives the desired on-target effect. Include appropriate controls, such as a structurally related inactive compound if available. |
| Vehicle (e.g., DMSO) toxicity: The solvent used to dissolve this compound may be causing cellular stress or toxicity.[4] | Ensure the final concentration of the vehicle in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. |
| Inconsistent agonist stimulation: The concentration or duration of ET-1 stimulation may vary between experiments. | Prepare fresh agonist solutions for each experiment and apply them for a consistent duration. |
Quantitative Data Summary
| Parameter | Value | Receptor/System |
| Ki (Binding Affinity) | 0.13 nM | Human cloned ETA Receptor |
| 500 nM | Human cloned ETB Receptor | |
| Kb (Functional Antagonism) | 1.0 nM | Isolated human pulmonary artery |
| 1.9 nM | Isolated rat aorta | |
| 555 nM | Isolated rabbit pulmonary artery (ETB receptor-mediated) | |
| IC50 (Functional Inhibition) | 7 µM | Sarafotoxin S6c-mediated endothelium-dependent relaxation |
| In Vivo Effective Dose | 0.1 - 1.0 mg/kg i.v. | Conscious rats (inhibition of pressor response to ET-1) |
Data sourced from Ohlstein et al., 1998.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (e.g., using a colorimetric method like MTT or a fluorescence-based method)
This protocol describes a general method to assess the effect of this compound on ET-1-induced cell proliferation in a cell line expressing the ETA receptor.
Materials:
-
ETA receptor-expressing cells (e.g., human cardiac fibroblasts, certain cancer cell lines)[5]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Endothelin-1 (ET-1)
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Serum Starvation:
-
The following day, gently aspirate the complete medium and wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate for 24 hours to synchronize the cells in a quiescent state.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare the ET-1 solution.
-
Pre-treat the cells by adding the different concentrations of this compound (or vehicle control) to the respective wells. Incubate for 1 hour.
-
-
Agonist Stimulation:
-
Add ET-1 to the wells to a final concentration known to induce proliferation (e.g., 100 nM), except for the unstimulated control wells.
-
Incubate the plate for the desired duration of the proliferation assay (e.g., 24-48 hours).
-
-
Cell Proliferation Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated, ET-1-stimulated control wells (representing 100% proliferation).
-
Plot the percentage of proliferation against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling
This protocol outlines a method to assess the effect of this compound on the phosphorylation of downstream signaling molecules in the ET-1 pathway, such as ERK1/2.[5]
Materials:
-
ETA receptor-expressing cells
-
Complete and serum-free cell culture media
-
This compound
-
Endothelin-1 (ET-1)
-
Vehicle (e.g., sterile DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with ET-1 for a short period (e.g., 5-15 minutes) to observe acute signaling events.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH).
-
Visualizations
Caption: Endothelin-A Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell proliferation assay using this compound.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Identification of intracellular proteins and signaling pathways in human endothelial cells regulated by angiotensin-(1-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of immunostaining and western blotting of endothelin 1 and its receptors in mitral stenosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SIM2055 Animal Studies
Notice: Information regarding a specific compound designated "SIM2055" is not publicly available within the searched scientific literature and databases. The following troubleshooting guide and frequently asked questions have been compiled based on common pitfalls and general best practices in preclinical animal studies involving novel therapeutic compounds. Researchers working with a specific agent, such as one internally designated SIM2055, should adapt these recommendations to the known characteristics of their molecule.
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What are the most common sources of variability in preclinical animal studies? | The most common sources of variability in preclinical animal studies include animal-related factors (e.g., genetics, age, sex, health status), environmental conditions (e.g., housing, diet, light cycle), and experimental procedures (e.g., dosing technique, surgical procedures, endpoint measurements). |
| FAQ-002 | How can I minimize the impact of animal-to-animal variability? | To minimize animal-to-animal variability, it is crucial to use well-characterized animal models from reputable vendors, randomize animals to treatment groups, and use a sufficient number of animals to achieve statistical power. |
| FAQ-003 | What are the key considerations for selecting an appropriate animal model? | The selection of an animal model should be based on its ability to recapitulate the key aspects of the human disease or condition being studied. Factors to consider include the model's predictive validity, construct validity, and face validity. While genetically similar, it's important to remember key differences between mouse and human immune systems, for instance. |
| FAQ-004 | How do I determine the optimal dose and route of administration for my compound? | Dose-ranging studies are essential to determine the optimal dose that provides the desired therapeutic effect with minimal toxicity. The route of administration should be chosen based on the physicochemical properties of the compound and the intended clinical application. |
| FAQ-005 | What are the best practices for data collection and analysis? | Best practices for data collection include blinding of investigators to treatment groups, using standardized data collection forms, and recording all experimental details. Data analysis should be performed using appropriate statistical methods, and results should be reported transparently. |
Troubleshooting Guides
Issue: High Variability in Efficacy Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Verify the accuracy of dose calculations and preparation. - Ensure consistent administration technique (e.g., gavage, injection). - Consider using a different vehicle for better drug solubility and stability. |
| Animal Model Heterogeneity | - Confirm the genetic background and health status of the animals. - Ensure proper randomization of animals to treatment groups. - Increase the sample size to improve statistical power. |
| Assay Variability | - Validate all assays for accuracy, precision, and reproducibility. - Use standardized protocols for all experimental procedures. - Include appropriate positive and negative controls in each experiment. |
Issue: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Conduct in vitro profiling to assess the compound's selectivity for its intended target. - Evaluate potential off-target liabilities using computational models or in vitro assays. |
| Metabolite-Induced Toxicity | - Characterize the metabolic profile of the compound in the selected animal species. - Assess the toxicity of major metabolites. |
| Species-Specific Toxicity | - Compare the metabolic pathways and target expression between the animal model and humans. - Consider using a different animal species that is more predictive of human toxicity.[1] |
| Formulation/Vehicle Toxicity | - Evaluate the toxicity of the vehicle alone in a control group. - Consider using an alternative, less toxic formulation. |
Experimental Protocols & Methodologies
General In Vivo Toxicology Study Workflow
A typical workflow for an in vivo toxicology study aims to characterize the safety profile of a test compound.
Figure 1: General workflow for an in vivo toxicology study.
Signaling Pathway Analysis: A Hypothetical Example
Assuming "SIM2055" is a hypothetical inhibitor of a kinase in a cancer-related signaling pathway, a common experimental approach would be to assess its impact on downstream targets.
Figure 2: Hypothetical signaling pathway for SIM2055 as a Kinase A inhibitor.
Disclaimer: This content is for informational purposes only and does not constitute professional scientific advice. Researchers should always consult relevant literature and institutional guidelines when designing and conducting animal studies.
References
Technical Support Center: Improving p38 MAPK Inhibitor Assay Reproducibility
Disclaimer: Initial searches for "SB234551" identified it as an endothelin-A receptor antagonist. However, the context of assay reproducibility and related technical queries strongly aligns with common challenges faced with p38 MAPK inhibitors. This guide will focus on troubleshooting and optimizing assays for p38 MAPK inhibitors, a class of compounds where reproducibility is a critical concern.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of assays involving p38 MAPK inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during p38 MAPK inhibitor assays, providing potential causes and actionable solutions.
Q1: Why am I observing reduced or a complete loss of inhibitor efficacy in my cell-based assays?
Several factors can contribute to a decrease in the expected potency of your p38 MAPK inhibitor.
-
Possible Cause 1: Incorrect Inhibitor Concentration.
-
Troubleshooting:
-
Verify Stock Solution: Re-confirm the concentration of your stock solution. If possible, use a spectrophotometer or another quantitative method to verify the concentration.
-
Optimize Working Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.[1]
-
-
-
Possible Cause 2: Cell Line Issues.
-
Possible Cause 3: Development of Acquired Resistance.
-
Troubleshooting:
-
Confirm Resistance: Generate a dose-response curve and compare the IC50 value of your treated cells to the parental, sensitive cell line. A significant rightward shift in the IC50 value indicates the development of resistance.[1]
-
Investigate Bypass Pathways: Activation of parallel signaling pathways, such as ERK/MEK or JNK, can compensate for p38 MAPK inhibition. Analyze the phosphorylation status of key kinases in these pathways using Western blotting.[1]
-
Assess Upstream Activation: Look for mutations or overexpression of upstream activators of the p38 MAPK pathway, like MKK3 and MKK6.[1]
-
-
Q2: My Western blots show high background or non-specific bands. How can I improve the quality of my results?
High background and non-specific bands are common issues in Western blotting that can obscure the specific detection of phosphorylated p38 MAPK.
-
Possible Cause 1: Antibody-related Issues.
-
Troubleshooting:
-
Primary Antibody Specificity: Ensure your primary antibody is highly specific for the phosphorylated form of p38 MAPK.
-
Secondary Antibody Concentration: A high concentration of the secondary antibody can lead to increased background. Titrate the secondary antibody to find the optimal dilution.[1]
-
Non-specific Binding: If using protein A/G beads for immunoprecipitation, pre-clear your cell lysate by incubating it with the beads alone before adding the primary antibody. This will remove proteins that bind non-specifically to the beads.
-
-
-
Possible Cause 2: Inadequate Blocking or Washing.
-
Troubleshooting:
-
Optimize Blocking: Use an appropriate blocking agent, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST), for at least one hour at room temperature.[1]
-
Increase Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies effectively.[1]
-
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[2] Reproducibility in determining IC50 values is paramount for reliable compound characterization. The table below provides a template for summarizing IC50 data for a p38 MAPK inhibitor across different cell lines and experimental conditions.
| Parameter | Cell Line A | Cell Line B | Cell Line C (Resistant) |
| Inhibitor | p38 Inhibitor X | p38 Inhibitor X | p38 Inhibitor X |
| IC50 (nM) | 50 | 75 | 1500 |
| Assay Type | Cell Viability | Kinase Activity | Cell Viability |
| Incubation Time | 24 hours | 1 hour | 24 hours |
| Reference | [Internal Data] | [Internal Data] | [Internal Data] |
Note: The values presented are for illustrative purposes only and should be replaced with experimental data.
Experimental Protocols
Detailed and consistent protocols are fundamental to achieving reproducible results.
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol outlines the key steps for detecting the phosphorylation of p38 MAPK in response to stimuli and inhibitor treatment.
-
Cell Lysis:
-
Treat cells with the desired stimulus and/or p38 MAPK inhibitor for the specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
-
Protocol 2: In Vitro p38 MAPK Kinase Assay
This protocol measures the direct inhibitory effect of a compound on p38 MAPK activity.
-
Immunoprecipitation of p38 MAPK:
-
Incubate cell lysates with an anti-p38 MAPK antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the substrate (e.g., ATF2) and ATP.
-
For inhibitor studies, pre-incubate the beads with the p38 MAPK inhibitor before adding the ATP and substrate.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Termination and Detection:
-
Stop the reaction by adding SDS sample buffer and boiling the samples.
-
Analyze the phosphorylation of the substrate (e.g., phospho-ATF2) by Western blotting as described in Protocol 1.
-
Visualizations
Diagrams illustrating key pathways and workflows can aid in understanding and standardizing experimental procedures.
Caption: The p38 MAPK signaling pathway and the site of action for inhibitors.
Caption: A standard experimental workflow for Western blot analysis.
Caption: Logical relationship of factors contributing to low assay reproducibility.
References
N-methyldopamine stability and storage conditions
This technical support center provides guidance on the stability and storage of N-methyldopamine, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-methyldopamine hydrochloride powder?
For long-term storage, N-methyldopamine hydrochloride solid should be stored at -20°C for up to three years.[1] It is crucial to keep the container tightly sealed and protected from moisture, as the compound can be hygroscopic.[1][2] For short-term transport, ambient temperatures are acceptable.[1][3] Always store the compound in the dark, as it is sensitive to light.[4]
Q2: How should I store N-methyldopamine solutions?
Stock solutions of N-methyldopamine should be prepared and aliquoted to avoid repeated freeze-thaw cycles.[5] For optimal stability, store these aliquots at -80°C, where they can be stable for up to one year.[1][5] If storing at -20°C, the stability is reduced to approximately one month.[5] Ensure solutions are stored in tightly sealed containers to prevent solvent evaporation and exposure to air.
Q3: What solvents are compatible with N-methyldopamine hydrochloride?
N-methyldopamine hydrochloride is soluble in water (up to 80 mg/mL) and methanol.[1][3] When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution through a 0.22 µm filter before use in cell-based assays.[5]
Q4: Is N-methyldopamine sensitive to oxidation?
Yes, as a catecholamine, N-methyldopamine is susceptible to oxidation, especially in solution.[6] The catechol ring (the 1,2-dihydroxybenzene moiety) can be oxidized to form quinones, which can then undergo further reactions. This process is accelerated by exposure to light, heat, and oxygen.[4] Visually, this degradation can sometimes be observed as a darkening or color change in the solution.
Q5: What are the known incompatibilities of N-methyldopamine?
N-methyldopamine should not be stored with or exposed to strong oxidizing agents, acids, acid chlorides, acid anhydrides, or strong bases, as these can accelerate its degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of N-methyldopamine due to improper storage or handling. | Prepare fresh solutions from solid powder. Ensure stock solutions are properly aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Solution has turned pink, brown, or black. | Oxidation of the catechol group. This is a common degradation pathway for catecholamines. | Discard the discolored solution and prepare a fresh one. To minimize oxidation, use deoxygenated solvents for solution preparation and store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect solutions from light at all times. |
| Precipitate forms in the solution upon thawing. | The solubility limit may have been exceeded, or the compound may have degraded into less soluble products. | Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation, and a fresh solution should be prepared. Ensure the storage concentration is within the solubility limits. |
| Inconsistent experimental results. | Inconsistent concentrations due to solvent evaporation or multiple freeze-thaw cycles. | Use freshly thawed aliquots for each experiment. Ensure vials are tightly sealed during storage. Re-verify the concentration of your stock solution if inconsistencies persist. |
Stability Data
While specific quantitative forced degradation studies for N-methyldopamine are not extensively published, the table below provides a template for expected stability based on the general behavior of catecholamines. These values are illustrative and should be confirmed by a validated stability-indicating analytical method.
| Condition | Duration | Temperature | Expected Purity (%) | Potential Degradants |
| Solid (Powder) | 3 years | -20°C | >98% | Minimal |
| Aqueous Solution (pH 7.4) | 1 month | -20°C | ~95% | Oxidation Products (Quinones) |
| Aqueous Solution (pH 7.4) | 6 months | -80°C | >98% | Minimal |
| 0.1 M HCl | 24 hours | 60°C | >90% | Minimal Hydrolysis |
| 0.1 M NaOH | 24 hours | 60°C | <80% | Oxidation and other base-catalyzed degradation products |
| 3% H₂O₂ | 24 hours | 25°C | <70% | Oxidative degradation products (e.g., aminochrome, quinones) |
| Light Exposure (Solid) | 7 days | 25°C | ~90% | Photodegradation Products |
Experimental Protocols
Protocol: Forced Degradation Study for N-Methyldopamine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve N-methyldopamine hydrochloride in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C. Due to higher instability in basic conditions, shorter time points are recommended (e.g., 30 mins, 2, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for specified time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for several days. Analyze at regular intervals. For solid-state thermal stress, place the powder in an oven under the same conditions.
-
Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and solid powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with UV detection).
-
The method should be able to separate the intact N-methyldopamine from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Visualizations
Caption: A simplified diagram of the likely oxidative degradation pathway for N-methyldopamine.
References
Technical Support Center: Minimizing Off-Target Effects of SB234551
For the purpose of providing a comprehensive and relevant technical support center as requested, this document will address minimizing off-target effects for a hypothetical small molecule kinase inhibitor, herein referred to as SB234551 . Publicly available information for a compound with this exact designation is limited and points towards an endothelin receptor antagonist.[1][2] The framework and methodologies presented below are standard and widely applicable in the field of kinase inhibitor development and are tailored to the needs of researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers identify, understand, and mitigate potential off-target effects of the hypothetical kinase inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[3] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Interactions with essential cellular proteins can cause toxicity that is unrelated to the on-target activity.[3]
-
Lack of translatability: Promising results from preclinical studies may fail in clinical trials if the efficacy was due to off-target effects or if these effects cause unacceptable toxicity in a whole organism.[3]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A2: A multi-faceted approach is recommended. Key strategies include:
-
Orthogonal Validation: Use a structurally and mechanistically different inhibitor for the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[4]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[3][4] If the phenotype persists after genetic removal of the target, it is likely caused by an off-target effect.[3]
-
Dose-Response Analysis: Use the lowest effective concentration of this compound. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[3]
-
Use of an Inactive Control: Include a structurally similar but biologically inactive analog of this compound in your experiments. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
Q3: What are the initial signs that my results might be influenced by off-target effects?
A3: Several common indicators may suggest the presence of off-target effects:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment is different from or absent when the target is genetically knocked down or out.[4]
-
Inconsistent Results with Other Inhibitors: A different, well-validated inhibitor for the same target yields a different biological outcome.[4]
-
Unusual Dose-Response Curve: The dose-response curve may be biphasic or have a very shallow slope, suggesting multiple targets with different affinities are being affected.
-
High Toxicity: Significant cell death or stress is observed at concentrations close to the effective dose for the primary target.
Troubleshooting Guides
Issue 1: The phenotype observed with this compound does not match the phenotype from my target's siRNA knockdown.
-
Possible Cause: The phenotype is likely due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm Target Knockdown: Ensure your siRNA protocol achieves sufficient knockdown of the target protein via Western blot or qPCR.
-
Rescue Experiment: In the knockdown cells, re-introduce a version of the target protein that is resistant to the siRNA. If this rescues the knockdown phenotype but not the this compound-induced phenotype, it strongly suggests an off-target mechanism for the inhibitor.
-
Off-Target Profiling: Perform a broad in vitro kinase screen or an unbiased proteome-wide analysis (e.g., chemical proteomics) to identify other proteins that this compound binds to.[5]
-
Issue 2: this compound shows high potency in an in vitro kinase assay but much lower potency in cell-based assays.
-
Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, high plasma protein binding, rapid metabolism, or active efflux from the cell.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of this compound.
-
Confirm Target Engagement in Cells: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target inside the cell.[3][4] A lack of thermal stabilization of the target protein upon drug treatment would indicate poor target engagement.
-
Evaluate ATP Concentration: In vitro kinase assays are often performed at ATP concentrations near the Km for the enzyme.[6] Cellular ATP concentrations are much higher, which can lead to competitive displacement of ATP-competitive inhibitors like this compound, resulting in lower apparent potency.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table represents a sample output from an in vitro kinase panel screen, showing the potency of this compound against its intended target and a selection of off-targets.
| Kinase Target | IC50 (nM) | Description |
| Target Kinase X | 5 | On-Target |
| Off-Target Kinase A | 85 | High-affinity off-target |
| Off-Target Kinase B | 450 | Moderate-affinity off-target |
| Off-Target Kinase C | >10,000 | Low-affinity off-target |
| Off-Target Kinase D | 7,200 | Low-affinity off-target |
Table 2: Recommended Concentration Ranges for this compound
| Assay Type | Recommended Concentration Range | Rationale |
| In Vitro Kinase Assay | 0.1 nM - 10 µM | To determine the biochemical IC50 against the purified enzyme. |
| Cell-Based Assays | 50 nM - 5 µM | Start at ~10x the biochemical IC50 and titrate. Higher concentrations risk off-target effects. |
| Animal Models | Dose-ranging studies required | Efficacy depends on pharmacokinetics and pharmacodynamics (PK/PD). |
Experimental Protocols
Protocol 1: Target Validation using siRNA Knockdown
-
Objective: To determine if the genetic knockdown of the target protein recapitulates the phenotype observed with this compound.[3]
-
Methodology:
-
siRNA Transfection: Transfect cells with at least two independent siRNAs targeting the gene of interest and a non-targeting control siRNA. Use a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Culture the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., proliferation, migration) on the siRNA-treated cells and compare the results to cells treated with this compound or a vehicle control (e.g., DMSO).
-
Target Knockdown Confirmation: Harvest parallel cell lysates and confirm the reduction of the target protein level using Western blotting. Use an antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).[7]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[3][4]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour).[4]
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[4]
-
Supernatant Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blotting.
-
Data Analysis: Quantify the band intensities. The binding of this compound should stabilize the target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.[4]
-
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Caption: A logical workflow for troubleshooting potential off-target effects.
Caption: A simplified experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. SB 234551, a novel endothelin--A receptor antagonist, unmasks endothelin-induced renal vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel selective endothelin ET(A) receptor antagonist, SB 234551, on the cardiovascular responses to endotoxaemia in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimizing incubation time for SB234551 cell treatment
Technical Support Center: SB234551
Disclaimer: this compound is used here as an illustrative example of a novel small molecule kinase inhibitor. The data, pathways, and protocols provided are representative and should be adapted based on the known characteristics of the specific molecule being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the experimental context, including the cell line's metabolic rate, the concentration of the inhibitor, and the specific biological endpoint being measured. For initial experiments, a 24-hour incubation period is a common starting point for assays measuring endpoints like cell viability or apoptosis.[1] However, for assays assessing more immediate effects, such as the inhibition of a target's phosphorylation, shorter incubation times of 1 to 6 hours may be more appropriate. The ideal time must be determined empirically for each experimental system.[2]
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: Concentration and incubation time are inversely related. Higher concentrations of an inhibitor may produce a measurable effect in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period to achieve a similar effect. It is critical to perform a time-course experiment at a fixed concentration (e.g., the estimated IC50) to understand this relationship for your specific assay.[2][3]
Q3: My IC50 value for this compound is different from what I expected. Could incubation time be the cause?
A3: Absolutely. The calculated IC50 value can be significantly influenced by the incubation time. An incubation period that is too short may not allow the compound to exert its full effect, leading to an overestimation of the IC50 (making the compound appear less potent).[2] Conversely, excessively long incubation times can lead to secondary or off-target effects, or cytotoxicity, which may not be related to the primary mechanism of action.[2][4]
Q4: Should I replenish the media and this compound during a long incubation period (e.g., 72 hours)?
A4: For incubations lasting 72 hours or more, it is advisable to replenish the media and inhibitor at least once.[1] This ensures that the concentration of this compound remains stable, as some small molecules can degrade in culture medium over time. It also replenishes essential nutrients for the cells, which helps to distinguish the specific effects of the inhibitor from the general effects of nutrient depletion and waste accumulation. For incubations up to 48 hours, this is often not necessary.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound. | Incubation time is too short: The biological cascade leading to the measured endpoint has not had sufficient time to occur. | Increase incubation duration. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point.[2][5] |
| Inhibitor concentration is too low: The concentration is below the effective range for the target cell line. | Perform a dose-response experiment. Test a wider range of concentrations to determine the IC50. | |
| Compound instability: The inhibitor may be degrading in the culture medium during incubation. | Prepare fresh dilutions for each experiment. For long incubations, consider replenishing the medium and inhibitor every 24-48 hours.[1] | |
| High levels of cell death, even at low concentrations. | Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle-only control to confirm.[6] |
| Prolonged exposure: The incubation time is too long, leading to non-specific cytotoxicity. | Reduce the incubation time. Determine the minimum time required to observe the desired on-target effect.[6] | |
| Cell line sensitivity: The cell line is particularly sensitive to this class of inhibitor. | Optimize concentration and exposure time extensively. Start with very low concentrations and short incubation periods. | |
| Inconsistent results between experiments. | High cell passage number: Cellular responses can change as cells are passaged repeatedly in culture. | Use cells with a consistent and low passage number. |
| Inaccurate pipetting: Small errors in pipetting can lead to large variations in final concentrations. | Calibrate pipettes regularly. Ensure thorough mixing of reagents.[7] | |
| Edge effects in microplates: Evaporation from outer wells can concentrate the inhibitor and affect cell growth. | Avoid using the outermost wells of the plate for data. Fill them with sterile PBS or media to create a humidity barrier.[7] |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cancer Cell Lines at Various Incubation Times
This table demonstrates how the apparent potency (IC50) of this compound can change with longer incubation times.
| Cell Line | Target Pathway | 24-hour Incubation IC50 (µM) | 48-hour Incubation IC50 (µM) | 72-hour Incubation IC50 (µM) |
| MCF-7 | Kinase X | 15.2 | 8.5 | 4.1 |
| A549 | Kinase X | 25.8 | 14.3 | 7.9 |
| HCT116 | Kinase X | 9.7 | 5.1 | 2.8 |
Note: The data presented are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a method to determine the optimal incubation time for this compound by measuring its effect on cell viability at multiple time points.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined density to ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 5,000 cells/well).
-
Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.[2]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working concentration of this compound in full culture medium. This concentration should be at or near the expected IC50 value (e.g., 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Time-Course Treatment:
-
Remove the medium from the cells and add the this compound-containing medium or vehicle control medium.
-
Incubate separate plates for each designated time point (e.g., 6, 12, 24, 48, and 72 hours).[2]
-
-
Cell Viability Assay:
-
Data Analysis:
-
Normalize the results of the treated wells to the vehicle control for each time point.
-
Plot the percent viability against the incubation time. The optimal time is often the point at which the biological effect reaches a plateau, indicating the maximum effect at that concentration.[2]
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Caption: Experimental workflow for a time-course experiment.
Caption: A logical flowchart for troubleshooting a lack of inhibitor effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Adjusting pH for optimal N-methyldopamine activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyldopamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for N-methyldopamine activity?
There is currently no definitive published optimal pH for the activity of N-methyldopamine at its primary target, the dopamine D1 receptor (DA1). However, studies on dopamine, a closely related compound, suggest that the binding of agonists to the D1 receptor is not significantly affected by pH in the range of 6.8 to 8.0.[1] In contrast, the affinity of agonists for the D2 receptor is known to decrease at lower pH.[1][2]
Given that N-methyldopamine is a DA1 receptor agonist, it is reasonable to hypothesize that its activity may also be relatively stable across a physiological pH range.[3] However, the stability of the N-methyldopamine compound itself can be pH-dependent, with the potential for degradation in acidic or alkaline conditions.[4][5][6][7]
Therefore, it is recommended that researchers empirically determine the optimal pH for their specific assay system by performing a pH-response curve.
Q2: How does N-methyldopamine signal through the DA1 receptor?
N-methyldopamine is an agonist for the DA1 receptor, which is a G-protein coupled receptor (GPCR).[3] The primary signaling pathway initiated by the activation of the DA1 receptor is the stimulation of the Gs alpha subunit (Gαs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[8][9][10][11]
References
- 1. Regulation of dopamine D2 receptors by sodium and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH dependence of ligand binding to D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. usp.org [usp.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. innoprot.com [innoprot.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SB234551: A Mass Spectrometry-Based Comparison Guide for Endothelin-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SB234551 and Other Endothelin-A Receptor Antagonists with Supporting Experimental Protocols.
This guide provides a comprehensive framework for validating the efficacy and mechanism of action of this compound, a selective endothelin-A (ETA) receptor antagonist, using mass spectrometry-based proteomics. We present a detailed experimental workflow, comparative data for this compound and other notable ETA receptor antagonists, and visual diagrams of the relevant signaling pathway and experimental design.
Comparative Performance of ETA Receptor Antagonists
The following table summarizes the inhibitory potency of this compound and a selection of other commercially available or well-characterized ETA receptor antagonists. This data is crucial for selecting appropriate controls and for contextualizing the experimental results obtained for this compound.
| Compound | Target Receptor | IC50 / Ki (nM) | Selectivity |
| This compound | Endothelin-A (ETA) | Data not publicly available | Selective ETA Antagonist |
| Sitaxentan | Endothelin-A (ETA) | IC50: 1.4 nM, Ki: 0.43 nM[1][2] | ~6500-fold for ETA over ETB[3] |
| Ambrisentan | Endothelin-A (ETA) | Ki: 1 nM (recombinant human ETA in intact cells)[4] | >4000-fold for ETA over ETB[5] |
| Atrasentan | Endothelin-A (ETA) | Ki: 0.034 - 0.0551 nM[6][7] | >1800-fold for ETA over ETB |
| Zibotentan | Endothelin-A (ETA) | IC50: 13-21 nM, Ki: 13 nM[1][6][8][9][10] | No activity at ETB[6][10] |
| BMS-182874 | Endothelin-A (ETA) | IC50: 150 nM, Ki: 48-61 nM[11][12][13][14] | >1000-fold for ETA over ETB[14] |
Endothelin-A Receptor Signaling Pathway
Endothelin-1 (ET-1) binding to the ETA receptor, a G protein-coupled receptor (GPCR), activates multiple downstream signaling cascades. Understanding this pathway is essential for designing experiments to validate the inhibitory effect of this compound. The primary pathway involves the activation of Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Other G proteins like Gs and Gi can also be involved, modulating cyclic AMP (cAMP) levels. These signaling events ultimately regulate cellular processes such as vasoconstriction, proliferation, and inflammation.
Endothelin-A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Mass Spectrometry-Based Validation of this compound
This protocol outlines a quantitative proteomics approach to validate the inhibitory effect of this compound on the ETA receptor signaling pathway. The workflow is designed to identify and quantify changes in the proteome and phosphoproteome of cells in response to ET-1 stimulation with and without this compound treatment.
Experimental Workflow Diagram
Workflow for mass spectrometry-based validation of this compound.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: A vascular smooth muscle cell line endogenously expressing the ETA receptor (e.g., rat A-10 cells) or a cell line stably overexpressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells) is recommended.
-
Culture Conditions: Culture cells to 80-90% confluency in appropriate media. Serum-starve cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO)
-
Endothelin-1 (ET-1) stimulation (e.g., 100 nM for 15-30 minutes for signaling studies, or longer for proteome expression changes)
-
This compound pre-treatment (e.g., 1 µM for 1 hour) followed by ET-1 stimulation
-
This compound alone (to assess effects independent of ET-1 stimulation)
-
-
Replicates: A minimum of three biological replicates for each condition is essential for statistical significance.
2. Sample Preparation:
-
Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse in a buffer containing a strong denaturant (e.g., 8M urea), protease, and phosphatase inhibitors. Sonication or other mechanical disruption methods can be used to ensure complete lysis.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest proteins into peptides using sequencing-grade trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges.
-
(Optional) Phosphopeptide Enrichment: For phosphoproteomic analysis, enrich for phosphorylated peptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
(Optional) Isobaric Labeling: For multiplexed quantitative analysis, label peptides with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ).
3. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a nano-liquid chromatography (nLC) system.
-
LC-MS/MS Method:
-
Separate peptides on a reverse-phase nLC column using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
For DDA, select the top N most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
For DIA, systematically fragment all precursor ions within a defined m/z range.
-
4. Data Analysis:
-
Protein Identification and Quantification: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut). Search the data against a relevant protein database (e.g., human or rat UniProt) to identify peptides and proteins. For label-free quantification, use algorithms that align retention times and integrate peak areas of precursor ions.
-
Statistical Analysis: Perform statistical analysis to identify proteins or phosphosites that are significantly differentially abundant between treatment groups. Visualize the results using volcano plots and heatmaps.
-
Pathway and Network Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, STRING) to identify signaling pathways and protein interaction networks that are significantly altered by ET-1 stimulation and this compound treatment.
Expected Outcomes and Interpretation
The mass spectrometry data should provide quantitative insights into the molecular effects of this compound. Key expected outcomes include:
-
Validation of ETA Receptor Antagonism: A significant reduction in ET-1-induced changes in the proteome and/or phosphoproteome in the presence of this compound would confirm its antagonistic activity.
-
Identification of Downstream Signaling Events: The analysis will reveal specific proteins and phosphorylation events that are modulated by ETA receptor activation and inhibited by this compound. This can confirm the involvement of known pathways (e.g., PLC/PKC) and potentially uncover novel signaling nodes.
-
Comparison with Other Antagonists: By running parallel experiments with other ETA receptor antagonists, a direct comparison of their effects on the cellular proteome can be made, providing a deeper understanding of their relative efficacy and potential off-target effects.
This guide provides a robust framework for the validation and comparative analysis of this compound using mass spectrometry. The detailed protocols and comparative data will enable researchers to generate high-quality, reproducible data to advance our understanding of endothelin receptor pharmacology.
References
- 1. Endothelin Receptor | DC Chemicals [dcchemicals.com]
- 2. Endothelin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. BMS 182874 hydrochloride | CAS 1215703-04-0 | Tocris Bioscience [tocris.com]
A Comparative Guide to the Efficacy of SB234551 and Other Selective Endothelin-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SB234551, a potent and selective endothelin-A (ETA) receptor antagonist, with other notable ETA receptor antagonists. The data presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in fields where endothelin receptor modulation is a key therapeutic strategy.
Introduction to Endothelin Receptor Antagonism
The endothelin (ET) system, particularly the ET-1 peptide and its interaction with ETA and ETB receptors, plays a crucial role in vasoconstriction and cell proliferation.[1] Dysregulation of the ET system is implicated in various cardiovascular and renal diseases, making ET receptor antagonists a significant area of therapeutic interest.[2][3] Selective ETA receptor antagonists are designed to block the detrimental effects of ET-1 mediated by the ETA receptor, such as vasoconstriction, while potentially preserving the beneficial functions of the ETB receptor, which include vasodilation and clearance of ET-1.[4]
Comparative Efficacy of ETA Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and other selective ETA receptor antagonists. It is important to note that these values are compiled from various studies and experimental conditions may differ, which can influence direct comparisons.
Table 1: Comparative Binding Affinity (Ki) of ETA Receptor Antagonists
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | ETA/ETB Selectivity Ratio | Source(s) |
| This compound | 0.13 | 500 | ~3846 | [5] |
| Zibotentan | 13 | >10,000 (IC50) | >769 | |
| Atrasentan | 0.0551 | 4.80 | ~87 | [5] |
| Ambrisentan | 1 | 195 | ~200 | [6] |
| Sitaxentan | 0.43 | - | High | [7] |
Lower Ki values indicate higher binding affinity. Selectivity ratio is calculated as Ki (ETB) / Ki (ETA) or IC50 (ETB) / IC50 (ETA). A higher ratio indicates greater selectivity for the ETA receptor.
Table 2: Comparative Functional Antagonism (Kb / IC50) of ETA Receptor Antagonists
| Compound | Assay Type | Tissue/Cell Line | Kb / IC50 (nM) | Source(s) |
| This compound | Vasoconstriction | Rat Aorta | 1.9 (Kb) | [5] |
| This compound | Vasoconstriction | Human Pulmonary Artery | 1.0 (Kb) | [5] |
| Zibotentan | Inhibition of ET-1 binding | Human ETA expressing cells | 21 (IC50) | [8] |
| Atrasentan | Inhibition of ET-1 binding | Human ETA receptor | 0.0551 (IC50) | [5] |
| Ambrisentan | Calcium Release | Human PASMCs | 0.12 (Kb) | [9] |
| Sitaxentan | Inhibition of ET-1 binding | - | 1.4 (IC50) | [7] |
Kb is the equilibrium dissociation constant for an antagonist, and a lower value indicates greater potency. IC50 is the concentration of an antagonist that produces 50% of its maximal effect.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize ETA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[2]
Objective: To measure the affinity of a test compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors.
-
Radioligand: Typically 125I-ET-1.[5]
-
Test compounds (e.g., this compound, other ERAs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).[5]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([L]) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[10]
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through the glass fiber filters.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where Kd is the dissociation constant of the radioligand.[5]
-
In Vitro Functional Assay: Vasoconstriction in Isolated Arteries
This assay measures the functional potency (Kb) of an antagonist by its ability to inhibit agonist-induced vasoconstriction.
Objective: To determine the potency of a test compound in antagonizing ET-1-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., rat aorta, human pulmonary artery).[5]
-
Organ bath system with force transducers to measure isometric tension.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Endothelin-1 (ET-1) as the agonist.
-
Test compounds (e.g., this compound, other ERAs).
Procedure:
-
Tissue Preparation: Dissect and mount arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Antagonist Incubation: Add the test compound (antagonist) at a specific concentration to the organ bath and incubate for a defined time to allow for receptor binding.
-
Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of ET-1 to the organ bath and record the contractile response.
-
Data Analysis:
-
Construct concentration-response curves for ET-1 in the absence and presence of different concentrations of the antagonist.
-
Determine the dose ratio (the ratio by which the agonist concentration must be increased to produce the same response in the presence of the antagonist).
-
Calculate the pA2 value from a Schild plot, which is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.
-
The Kb can be calculated from the pA2 value (Kb = 10-pA2).
-
Visualizations
Endothelin Signaling Pathway and Antagonist Mechanism
Caption: Endothelin-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vitro Vasoconstriction Assay
Caption: Workflow for assessing ETA antagonist efficacy via vasoconstriction assay.
References
- 1. Atrasentan sodium | Endothelin Receptor | 178738-96-0 | Invivochem [invivochem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Endothelin Receptor | DC Chemicals [dcchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Endothelin-induced vasoconstriction and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-methyldopamine and Dopamine on Renal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the renal hemodynamic effects of N-methyldopamine (also known as epinine) and its parent compound, dopamine. The information presented herein is intended to support research and development efforts in nephrology and cardiovascular pharmacology by offering a detailed examination of their mechanisms of action, supported by experimental data.
At a Glance: Key Differences in Renal Hemodynamic Effects
| Feature | N-methyldopamine (Epinine) | Dopamine |
| Primary Renal Effect | Vasodilation of renal arteries | Dose-dependent: low doses cause vasodilation, high doses cause vasoconstriction[1] |
| Receptor Activation | Primarily Dopamine D1 receptors; also possesses α-adrenergic activity | Dopamine D1 and D2 receptors, as well as α- and β-adrenergic receptors[2] |
| In Vitro Potency (Human Renal Artery) | Equally potent and effective as dopamine in inducing vasodilation via D1 receptors. | Induces vasodilation through D1 receptor activation. |
| In Vivo Effects on Renal Blood Flow | Dose-dependent effects observed in animal models. At low doses, after α-adrenergic blockade, it can decrease renal vascular resistance. At higher doses, it increases renal vascular resistance and decreases renal blood flow. | Low "renal doses" (e.g., 2.5 µg/kg/min) have been shown to increase renal blood flow.[1] |
| Clinical Significance | Investigated as the active metabolite of the oral prodrug ibopamine for conditions like congestive heart failure.[2] | Used clinically to increase renal blood flow in certain conditions, although its efficacy in preventing acute kidney injury is debated.[1] |
In-Depth Comparison of Renal Hemodynamic Effects
N-methyldopamine and dopamine share a structural similarity that dictates their interaction with dopaminergic and adrenergic receptors, yet their subtle molecular differences lead to distinct pharmacological profiles, particularly in the renal vasculature.
N-methyldopamine (Epinine)
N-methyldopamine, the N-methylated derivative of dopamine, acts as a potent agonist at dopamine D1 receptors in human renal arteries. In vitro studies on isolated human renal artery rings have demonstrated that epinine induces a concentration-dependent relaxation of pre-contracted vessels. This vasodilatory effect is comparable in both potency and efficacy to that of dopamine and is mediated through the activation of D1 receptors. However, N-methyldopamine also exhibits a higher affinity for α-adrenoceptors compared to dopamine, which can lead to vasoconstriction in the absence of α-adrenergic blockade.
In vivo studies in anesthetized rats have shown that N-methyldopamine has a biphasic effect on systemic blood pressure. In the renal vasculature, after the administration of an α-adrenergic antagonist, a low dose of epinine (5 µg/kg) was observed to reverse the decrease in renal vascular resistance caused by the antagonist, without significantly altering renal blood flow.[3] However, a higher dose (20 µg/kg) led to an increase in renal vascular resistance and a significant decrease in renal blood flow, highlighting the competing vasodilatory and vasoconstrictive effects.[3]
Dopamine
Dopamine's effect on renal blood flow is famously dose-dependent. At low doses, often referred to as "renal doses" (typically 0.5 to 3 µg/kg/min), dopamine primarily stimulates D1 receptors in the renal arteries, leading to vasodilation and an increase in renal blood flow. This effect is thought to be beneficial in certain clinical settings to improve renal perfusion.
As the dose of dopamine increases, it begins to activate β1-adrenergic receptors, increasing cardiac output, and at higher doses, it stimulates α-adrenergic receptors, causing systemic and renal vasoconstriction, which can counteract the initial vasodilatory effect and potentially decrease renal blood flow.
Signaling Pathways
The renal vasodilatory effects of both N-methyldopamine and dopamine are primarily initiated by the activation of dopamine D1 receptors on the smooth muscle cells of the renal arteries. This activation triggers a cascade of intracellular events, as depicted in the following signaling pathway diagram.
Experimental Protocols
In Vitro Analysis of Human Renal Artery Tension
This protocol is based on the methodology described by Mugge et al. (1995) for studying the effects of vasoactive substances on isolated human renal arteries.
Detailed Steps:
-
Tissue Procurement: Human renal arteries are obtained from patients undergoing nephrectomy, with appropriate ethical approval and consent.
-
Preparation of Arterial Rings: The arteries are dissected free of surrounding tissue and cut into rings of 2-3 mm in width.
-
Mounting: The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: Once a stable baseline tension is achieved, the arterial rings are pre-contracted with a substance like prostaglandin F2α to induce a sustained contraction.
-
Cumulative Concentration-Response Curves: N-methyldopamine or dopamine is added to the organ bath in a cumulative manner, with increasing concentrations, to assess their vasodilatory effects.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by prostaglandin F2α. Concentration-response curves are then constructed to determine the potency (EC50) and efficacy (maximum relaxation) of each compound.
In Vivo Measurement of Renal Blood Flow in Anesthetized Rats
This protocol is a generalized representation of methods used in studies such as that by Salazar et al. (1995) to measure renal hemodynamics in response to drug administration.
Detailed Steps:
-
Animal Preparation: Rats are anesthetized, and catheters are placed in a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
Renal Blood Flow Measurement: A flow probe (e.g., electromagnetic or ultrasonic) is placed around the renal artery to measure renal blood flow continuously.
-
Baseline Measurements: After a stabilization period, baseline measurements of mean arterial pressure and renal blood flow are recorded.
-
Drug Administration: N-methyldopamine or dopamine is administered intravenously, typically as a bolus injection or a continuous infusion at varying doses.
-
Data Acquisition: Hemodynamic parameters are continuously recorded throughout the experiment.
-
Calculation of Renal Vascular Resistance: Renal vascular resistance is calculated by dividing mean arterial pressure by renal blood flow.
-
Data Analysis: The changes in renal blood flow and renal vascular resistance from baseline are analyzed to determine the dose-response relationship for each compound.
Conclusion
Both N-methyldopamine and dopamine exert significant effects on renal hemodynamics, primarily through their interaction with dopamine D1 receptors, leading to vasodilation. While their in vitro potency on isolated human renal arteries appears to be similar, their in vivo effects can differ due to N-methyldopamine's higher affinity for α-adrenoceptors, which can introduce a vasoconstrictor component at higher doses. Further in vivo comparative studies are warranted to fully elucidate the differential effects of these two compounds on renal blood flow and their potential therapeutic applications. This guide provides a foundational understanding for researchers and clinicians interested in the renal pharmacology of dopaminergic agents.
References
- 1. Effects of dopamine and epinephrine infusions on renal hemodynamics in severe malaria and severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing renal blood flow: low-dose dopamine or medium-dose norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of epinine on arterial blood pressure and regional vascular resistances in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of SIM2055 and dobutamine.
An Objective Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of dobutamine and SIM2055, focusing on their mechanisms of action, pharmacodynamics, and clinical data. Dobutamine is a well-established synthetic catecholamine used for inotropic support in acute heart failure and cardiogenic shock. In contrast, a thorough search of scientific literature and clinical trial databases reveals no publicly available information on a pharmacological agent named SIM2055 . The term "SIM2055" appears to be associated with electronic components rather than any therapeutic compound.
Given the absence of data for SIM2055, this guide will provide a comprehensive overview of dobutamine, including its signaling pathways, experimental data, and clinical context. This information can serve as a baseline for comparison should information on a relevant comparator, such as other novel inotropes, become available.
Dobutamine: A Detailed Profile
Dobutamine is a direct-acting inotropic agent that primarily stimulates β1-adrenoceptors in the heart, leading to increased myocardial contractility and stroke volume.[1] It is a racemic mixture of two stereoisomers, (+) and (-), each contributing to its overall pharmacological effect.
Mechanism of Action
Dobutamine's primary mechanism involves the stimulation of β1-adrenergic receptors in cardiac myocytes.[2] This activation initiates a cascade of intracellular events, as detailed in the signaling pathway diagram below. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[3] The combined effect results in a strong positive inotropic (contractility-enhancing) effect with relatively mild chronotropic (heart rate-increasing), arrhythmogenic, and vasodilatory effects.[1]
The stimulation of β1-receptors leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels. This phosphorylation increases calcium influx into the cardiomyocyte, leading to enhanced contractility.[3]
Signaling Pathway
Caption: Dobutamine's intracellular signaling cascade.
Pharmacodynamics and Pharmacokinetics
The hemodynamic effects of dobutamine are dose-dependent. At therapeutic doses (typically 2.5 to 10 µg/kg/min), it increases cardiac output and stroke volume, primarily through its positive inotropic effect.[4] There is often a reflex decrease in systemic vascular resistance, leading to little change in arterial blood pressure.[4]
| Parameter | Value | Reference |
| Onset of Action | 1-2 minutes | [4] |
| Peak Effect | ~10 minutes | [4] |
| Half-life | ~2 minutes | [4] |
| Metabolism | Catechol-O-methyltransferase (COMT) in tissues and liver | [4] |
| Excretion | Primarily in urine as metabolites | [4] |
| Table 1: Pharmacokinetic properties of dobutamine. |
Experimental and Clinical Data
Numerous studies have evaluated the efficacy and safety of dobutamine in acute heart failure. While it effectively improves hemodynamics in the short term, its long-term use has been associated with increased mortality.
| Study/Trial | Patient Population | Key Findings | Reference |
| FIRST Trial (Flolan International Randomized Survival Trial) | Advanced heart failure (Class IIIb-IV) | Continuous dobutamine infusion was associated with a higher 6-month mortality rate compared to no dobutamine. | [5] |
| Meta-analysis of 14 RCTs (673 participants) | Severe heart failure | Dobutamine was not associated with improved mortality and showed a trend towards increased mortality (OR 1.47, 95% CI 0.98-2.21). | [6][7] |
| Comparative study with Levosimendan | Acute decompensated heart failure | Levosimendan showed a significant reduction in 30-day mortality compared to dobutamine. | |
| Table 2: Summary of key clinical trial data for dobutamine. |
SIM2055: An Unidentified Agent
As of the latest search, there is no scientific or clinical data available for a pharmacological agent named "SIM2055." Searches across major scientific databases, clinical trial registries, and pharmaceutical development pipelines did not yield any relevant information. The designation "SIM2055" is primarily associated with electronic components, such as SIM card connectors.
Therefore, a direct comparative analysis between dobutamine and SIM2055 is not possible at this time.
Experimental Protocols
The following are generalized experimental protocols commonly used to evaluate inotropic agents like dobutamine.
In Vitro: Isolated Langendorff Heart Preparation
-
Objective: To assess the direct effects of a drug on myocardial contractility and heart rate in an isolated mammalian heart.
-
Procedure:
-
A heart (e.g., from a rat or guinea pig) is excised and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.
-
A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure.
-
The drug is infused into the perfusate at increasing concentrations.
-
Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are recorded.
-
Caption: Workflow for the isolated Langendorff heart experiment.
In Vivo: Hemodynamic Assessment in Animal Models of Heart Failure
-
Objective: To evaluate the effects of a drug on cardiovascular hemodynamics in a living organism with induced heart failure.
-
Procedure:
-
Heart failure is induced in an animal model (e.g., dog, pig) through methods like rapid ventricular pacing or coronary artery ligation.
-
The animal is anesthetized and instrumented with catheters to measure pressures (arterial, central venous, pulmonary artery), and a flow probe to measure cardiac output.
-
The drug is administered intravenously as a continuous infusion at escalating doses.
-
Hemodynamic parameters are continuously monitored and recorded.
-
Conclusion and Future Directions
Dobutamine remains a cornerstone of inotropic therapy for acute heart failure, despite concerns about its long-term safety. Its mechanism of action and hemodynamic effects are well-characterized. The lack of any available data on "SIM2055" prevents a comparative analysis.
For researchers and professionals in drug development, the focus remains on identifying novel inotropic agents with improved safety profiles. Agents with mechanisms that do not significantly increase myocardial oxygen demand or arrhythmogenicity, such as myosin activators or novel calcium sensitizers, represent promising avenues of investigation. Should "SIM2055" be an internal designation for a compound in early development, future publications and presentations will be necessary to enable a proper scientific comparison.
As an alternative, a comparative analysis of dobutamine with other clinically relevant inotropes such as milrinone or levosimendan can be provided upon request.
References
- 1. A novel approach to the development of positive inotropic agents for chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Inotropic Agents in Treatment of Systolic Heart Failure [mdpi.com]
- 4. Inotropes and Inodilators for Acute Heart Failure: Sarcomere Active Drugs in Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement of the Dragon Heart 7-Series for Pediatric Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implantable cardiac monitor in heart failure: just a toy or a useful tool? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of SB234551 Binding: A Comparative Guide for Researchers
For scientists and professionals in drug development, understanding the binding specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of SB234551, a selective endothelin-A (ETA) receptor antagonist, with other commercially available endothelin receptor antagonists. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's binding profile.
Comparative Binding Affinity of Endothelin Receptor Antagonists
The primary mechanism of action for this compound and its alternatives is the competitive antagonism of endothelin receptors. The binding affinity, typically expressed as the inhibition constant (Ki), is a critical measure of a compound's potency at its target receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other endothelin receptor antagonists at both the endothelin-A (ETA) and endothelin-B (ETB) receptors.
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity (ETB Ki / ETA Ki) |
| This compound | 0.13 [1] | 500 [1] | ~3846 |
| Bosentan | 4.75[2] | 40.9[2] | ~8.6 |
| Ambrisentan | 0.011 - 1[3][4] | 48.7 - 195[3][5] | ~49 - 195 |
| Sitaxsentan | 0.43[6] | >2795 (6500-fold selective)[7] | >6500 |
| Macitentan | - | - | ~50:1 (ETA:ETB inhibitory potency)[8] |
| Atrasentan | 0.0551[2] | 4.80[2] | ~87 |
Note: Ki values can vary depending on the specific experimental conditions and cell systems used.
As the data indicates, this compound demonstrates a high affinity for the ETA receptor with a Ki value of 0.13 nM.[1] Its affinity for the ETB receptor is significantly lower, with a Ki of 500 nM, resulting in a selectivity ratio of approximately 3846-fold for the ETA receptor.[1] This high degree of selectivity is a key characteristic of this compound.
In comparison, other antagonists exhibit varying degrees of selectivity. Bosentan is considered a dual antagonist with only about 8.6-fold selectivity for the ETA receptor.[2] Ambrisentan and Atrasentan show moderate to high selectivity for the ETA receptor.[2][3][5] Sitaxsentan is another highly selective ETA antagonist.[7] Macitentan is also a dual antagonist, though it has a higher affinity for the ETA receptor.[8]
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from in vitro radioligand displacement assays. Below is a generalized protocol for such an assay, which is a standard method for characterizing the interaction of a compound with its receptor.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., ETA or ETB) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissues expressing the target receptor (e.g., human cloned ETA and ETB receptors).
-
Radiolabeled ligand (e.g., [125I]-endothelin-1).
-
Test compound (unlabeled antagonist).
-
Assay buffer.
-
Filtration apparatus (e.g., 96-well microtiter filtration plate).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: A fixed amount of cell membrane preparation expressing the receptor of interest is added to each well of the assay plate.
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Endothelin Receptor Signaling and Assay Workflow
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the endothelin signaling pathway and the experimental workflow of a radioligand displacement assay.
Caption: Endothelin-1 signaling through ETA and ETB receptors.
Caption: Workflow of a radioligand displacement binding assay.
References
- 1. Nonpeptide endothelin receptor antagonists. XI. Pharmacological characterization of SB 234551, a high-affinity and selective nonpeptide ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+/-)-Ambrisentan|Endothelin Receptor Antagonist|RUO [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Endothelin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of N-methyldopamine and other catecholamines
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of N-methyldopamine (epinine) and the endogenous catecholamines: dopamine, norepinephrine, and epinephrine.
N-methyldopamine, also known as epinine, is a naturally occurring catecholamine and a methylated derivative of dopamine. Its structural similarity to dopamine, norepinephrine, and epinephrine positions it as a molecule of significant interest in pharmacological research. This guide provides a detailed head-to-head comparison of N-methyldopamine with these key catecholamines, focusing on their receptor binding affinities and functional potencies. The information is presented to aid researchers in understanding the nuanced differences in their biological activities and to support the development of novel therapeutics.
Receptor Binding Affinity: A Comparative Analysis
Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). The lower the Ki value, the higher the affinity of the ligand for the receptor. While a comprehensive head-to-head study comparing N-methyldopamine with dopamine, norepinephrine, and epinephrine across all major adrenergic and dopaminergic receptors is not available in a single publication, the following tables synthesize available data from various sources. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Dopamine Receptor Subtypes
N-methyldopamine is recognized as an agonist at the dopamine D1 receptor.[1] Dopamine itself exhibits a higher affinity for D2-like receptors compared to D1-like receptors.[2][3] Both norepinephrine and epinephrine have been shown to bind to the dopamine D4 receptor.[4]
Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D4 Receptor |
| N-Methyldopamine (Epinine) | Agonist activity reported[1] | Data not available | Data not available |
| Dopamine | ~200-3300[2][5] | ~10-1600[2][5] | KH = 2.6[6] |
| Norepinephrine | Data not available | >10,000[4] | KH = 12.1[6] |
| Epinephrine | Data not available | >10,000[4] | KH = 5.0[6] |
Note: KH denotes the high-affinity binding component.
Adrenergic Receptor Subtypes
Studies indicate that N-methyldopamine possesses significant activity at adrenergic receptors. Notably, it has been reported to be 30 to 100 times more potent than dopamine as an alpha-adrenergic agonist in a frog melanocyte model.[7] Furthermore, the alpha-methyl substitution present in N-methyldopamine enhances its selectivity for α2-adrenergic receptors over α1-receptors and dramatically increases its potency at β2-adrenergic receptors.[8] Norepinephrine generally shows higher affinity for α1-adrenergic receptors than epinephrine.[9] For β-adrenergic receptors, norepinephrine has a tenfold higher affinity for β1 than β2, while epinephrine binds to both with similar high affinity.[10]
Table 2: Comparative Potency and Selectivity at Adrenergic Receptors
| Compound | α1-Adrenergic | α2-Adrenergic | β1-Adrenergic | β2-Adrenergic |
| N-Methyldopamine (Epinine) | Active[8] | Higher selectivity than for α1[8] | Decreased potency vs. Norepinephrine[8] | Dramatically increased potency[8] |
| Dopamine | Active[4] | Active[4] | Active[4] | Low activity[11] |
| Norepinephrine | High affinity[9][12] | High affinity[12] | High affinity[10][12] | Low affinity[10][13] |
| Epinephrine | Active[12] | Active[12] | High affinity[10][12] | High affinity[10][12] |
Functional Potency: A Measure of Biological Response
Functional assays measure the biological response elicited by a ligand, typically quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates greater potency.
cAMP Signaling Pathway
Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while α2-adrenergic and D2-like dopamine receptors are often coupled to the inhibition of adenylyl cyclase.
One study directly compared the efficacy and potency of several catecholamines in stimulating cAMP production in human lymphocytes, a model for β2-adrenoceptor function. The results showed that epinephrine is a highly efficacious and potent β2-adrenergic agonist, while norepinephrine exhibited significant, though lesser, effects. Dopamine showed very low cAMP generation, suggesting little direct effect on β2-adrenoceptors in this system.[11]
Table 3: Comparative Functional Potency (EC50) at β2-Adrenergic Receptors (cAMP Production)
| Compound | Relative Efficacy (vs. Epinephrine) | EC50 (nM) |
| N-Methyldopamine (Epinine) | Data not available | Data not available |
| Dopamine | Very Low[11] | > 10,000[11] |
| Norepinephrine | ~33%[11] | ~500[11] |
| Epinephrine | 100% | ~50[11] |
Note: Data is derived from a study on human lymphocytes and may not be representative of all cell types.
Signaling Pathways and Experimental Workflows
The signaling cascades initiated by these catecholamines are complex and receptor-dependent. The following diagrams illustrate the primary signaling pathways for dopamine and adrenergic receptors, along with a typical workflow for a radioligand binding assay.
Detailed Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D1, D2, α1, α2, β1, β2).
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).
-
Unlabeled competitor compounds (N-methyldopamine, dopamine, norepinephrine, epinephrine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the competitor compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This protocol is a generalized method for determining the functional potency (EC50) of a compound by measuring its effect on intracellular cAMP levels.
-
Materials:
-
Whole cells expressing the Gs or Gi-coupled receptor of interest.
-
Test compounds (N-methyldopamine, dopamine, norepinephrine, epinephrine).
-
Forskolin (for Gi-coupled receptors).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer (if required by the kit).
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Prepare serial dilutions of the test compounds.
-
For Gs-coupled receptors:
-
Remove the culture medium and add the test compounds at various concentrations.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
For Gi-coupled receptors:
-
Pre-incubate the cells with the test compounds at various concentrations.
-
Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except the basal control).
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Lyse the cells (if necessary, according to the kit instructions).
-
Measure the intracellular cAMP concentration using the chosen cAMP assay kit, following the manufacturer's protocol.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve, which represents the concentration of the compound that produces 50% of the maximal response.
-
Conclusion
N-methyldopamine exhibits a unique pharmacological profile with activity at both dopaminergic and adrenergic receptors. The available data suggests it is a potent agonist at D1 dopamine receptors and displays enhanced potency and selectivity for α2- and β2-adrenergic receptors compared to its parent molecule, dopamine. However, a comprehensive, direct comparison with dopamine, norepinephrine, and epinephrine across all major receptor subtypes is still needed to fully elucidate its therapeutic potential and selectivity. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for advancing our understanding of this intriguing catecholamine and for the development of novel, receptor-specific drugs.
References
- 1. Interplay Among Catecholamine Systems: Dopamine Binds to a2-adrenergic Receptors in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noradrenaline and adrenaline are high affinity agonists at dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epinephrine and norepinephrine act as potent agonists at the recombinant human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of SB234551 and Other CXCR2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for the CXCR2 antagonist SB234551 and its alternatives. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate compounds for research and development in inflammatory diseases and oncology. While extensive data is available for several alternative CXCR2 antagonists, publicly available quantitative experimental data for this compound is limited. This guide presents the available information and provides a framework for its statistical validation.
Comparative Analysis of CXCR2 Antagonists
The following tables summarize the available quantitative data for prominent CXCR2 antagonists. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: In Vitro Potency of CXCR2 Antagonists
| Compound | Target(s) | Assay Type | IC50 / Ki (nM) | Cell Line / System |
| This compound | CXCR2 | Data Not Available | Data Not Available | Data Not Available |
| Navarixin (SCH-527123) | CXCR1/CXCR2 | Radioligand Binding | Ki: 17 (CXCR1), 0.17 (CXCR2) | Human Melanoma Cells |
| Calcium Mobilization | IC50: 2.6 (CXCR2), 36 (CXCR1) | Not Specified | ||
| SB225002 | CXCR2 | Radioligand Binding ([¹²⁵I]-IL-8) | IC50: 22 | Human CXCR2 |
| Calcium Mobilization (IL-8 induced) | IC50: 8 | HL-60 cells | ||
| Calcium Mobilization (GROα induced) | IC50: 10 | HL-60 cells | ||
| Neutrophil Chemotaxis (IL-8 induced) | IC50: 20 | Human Polymorphonuclear Neutrophils (PMNs) | ||
| Neutrophil Chemotaxis (GROα induced) | IC50: 60 | Human Polymorphonuclear Neutrophils (PMNs) | ||
| Danirixin (GSK1325756) | CXCR2 | Radioligand Binding ([¹²⁵I]-CXCL8) | IC50: 12.5 | Human CXCR2 |
| CD11b Expression (CXCL1 induced) | IC50: 420 | Rat Whole Blood | ||
| CD11b Expression (rat CXCL2 induced) | IC50: 890 | Human Whole Blood | ||
| SCH-479833 | CXCR1/CXCR2 | Radioligand Binding | Ki: 7 (CXCR1), 0.17 (CXCR2) | Not Specified |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below is a representative protocol for a key assay used to evaluate CXCR2 antagonist efficacy.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, a key function mediated by CXCR2.
1. Isolation of Human Neutrophils:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Further purify neutrophils by dextran sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
2. Chemotaxis Assay:
-
Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
In the lower chamber, add the chemoattractant (e.g., CXCL8/IL-8 at a final concentration of 10-100 ng/mL) with or without the test compound (e.g., this compound or alternatives) at various concentrations.
-
In the upper chamber, add the purified neutrophil suspension.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
3. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, quantify migrated cells using a fluorescent dye (e.g., Calcein AM) and a fluorescence plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
CXCR2 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated upon activation of the CXCR2 receptor by its chemokine ligands. Antagonists like this compound block these pathways.
Caption: CXCR2 signaling cascade leading to cellular responses.
Experimental Workflow for CXCR2 Antagonist Validation
This diagram outlines the logical flow of experiments for validating the efficacy of a CXCR2 antagonist.
Caption: Workflow for validating CXCR2 antagonist efficacy.
Navigating the Maze of Reproducibility: A Guide to CXCR2 Antagonist SB225002 and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative overview of the CXCR2 antagonist SB225002, a likely candidate for the user-queried "SB234551," and its alternatives. It delves into the critical aspect of batch-to-batch variability and offers detailed experimental protocols to empower researchers in their quest for reliable and consistent data.
The challenge of reproducibility in preclinical research is a well-documented issue, with factors such as batch-to-batch variation in reagents contributing to inconsistent findings. Small molecule inhibitors, such as the CXCR2 antagonist SB225002, are powerful tools in biomedical research. However, variability between different manufacturing batches can significantly impact their biological activity, leading to difficulties in replicating experimental outcomes. This guide aims to equip researchers with the knowledge and methodologies to assess and mitigate the impact of such variability.
Understanding the Target: The CXCR2 Signaling Pathway
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses, primarily by mediating neutrophil recruitment to sites of inflammation. Its activation by chemokines like IL-8 triggers a cascade of downstream signaling events, including calcium mobilization and cell migration. Antagonists of CXCR2, such as SB225002, block these processes and are valuable tools for studying inflammatory diseases and cancer.
Alternatives to SB225002
Several other small molecule antagonists targeting CXCR2 have been developed and are used in research. A direct comparison of their reported potency is presented below. It is important to note that these values are highly dependent on the specific assay conditions and cell types used.
| Compound | Target(s) | Reported IC₅₀/Kᵢ (nM) |
| SB225002 | CXCR2 | 22 (IC₅₀) |
| Navarixin | CXCR1/2 | 36 (IC₅₀, CXCR1), 2.6 (IC₅₀, CXCR2) |
| Reparixin | CXCR1/2 | 1 (IC₅₀, CXCR1), 400 (IC₅₀, CXCR2) |
| AZD5069 | CXCR2 | - |
| Danirixin | CXCR2 | 12.5 (IC₅₀) |
Note: Data compiled from various sources. Direct comparison between compounds should be made with caution due to differing experimental conditions.
The Critical Issue of Batch-to-Batch Variability
Despite the widespread use of chemical probes, there is a significant lack of publicly available data on their batch-to-batch reproducibility. While manufacturers provide certificates of analysis with purity data, this does not always translate to consistent biological activity. A study on the pharmacokinetic properties of AZD5069 reported on the precision of their analytical methods, with intra- and inter-batch coefficients of variation (CV) being ≤15%. However, this reflects the consistency of the measurement, not the biological activity of different batches of the compound itself.
The onus often falls on individual researchers to validate new batches of chemical probes. The following experimental protocols are provided to enable such validation and to facilitate the comparison of different CXCR2 antagonists.
Experimental Protocols for Assessing CXCR2 Antagonist Activity
To ensure the reliability of experimental results, it is crucial to perform functional assays to qualify new batches of CXCR2 antagonists and to compare their activity with alternatives. Below are detailed protocols for three key in vitro assays.
Neutrophil Chemotaxis Assay
This assay directly measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, a primary function of CXCR2.
Experimental Workflow:
Detailed Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Compound Preparation: Prepare a stock solution of the CXCR2 antagonist (e.g., SB225002) in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Chemoattractant Preparation: Prepare a solution of a CXCR2 ligand, such as IL-8, in assay buffer at a concentration known to induce robust chemotaxis.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of a Transwell plate.
-
In separate tubes, pre-incubate the isolated neutrophils with the different concentrations of the antagonist or vehicle control for 15-30 minutes.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Quantification: Determine the number of neutrophils that have migrated to the lower chamber. This can be achieved by staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence, or by direct cell counting.
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the antagonist concentration to determine the IC₅₀ value.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CXCR2 receptor by assessing its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing CXCR2.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a constant concentration of a radiolabeled CXCR2 ligand (e.g., ¹²⁵I-IL-8), and varying concentrations of the unlabeled antagonist. Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ or Kᵢ value.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon CXCR2 activation.
Detailed Methodology:
-
Cell Preparation: Culture a cell line expressing CXCR2. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the CXCR2 antagonist to the dye-loaded cells and incubate.
-
Agonist Stimulation: Add a fixed concentration of a CXCR2 agonist (e.g., IL-8) to stimulate the receptor.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist and plot the percentage of inhibition against the antagonist concentration to calculate the IC₅₀ value.
Conclusion
While direct, publicly available data on the batch-to-batch variability of SB225002 and its alternatives is scarce, the provided experimental protocols offer a robust framework for researchers to independently assess the quality and consistency of their chemical probes. By implementing these validation steps, the scientific community can move towards more reproducible and reliable research outcomes, ultimately accelerating the pace of drug discovery and development. It is imperative for researchers to remain vigilant about the potential for variability in their reagents and to champion a culture of rigorous in-house validation.
Safety Operating Guide
Navigating the Safe Disposal of SB234551: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of SB234551, a compound that requires careful management as hazardous waste. The information is compiled from safety data sheets and general hazardous waste management protocols to offer a comprehensive operational plan.
Hazard Profile and Safety Data
Before proceeding with disposal, it is crucial to understand the hazard profile of this compound. The following table summarizes the key safety information derived from available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| Aquatic Hazard (Short-term) | Category 2 | H401: Toxic to aquatic life. | P273: Avoid release to the environment. |
| Aquatic Hazard (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| Disposal | - | - | P501: Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled in accordance with institutional, local, and national regulations for hazardous waste. The following protocol outlines the necessary steps for its safe management from point of generation to final disposal.
Step 1: Waste Identification and Classification
-
Characterize the Waste: Identify all waste containing this compound. This includes pure, unused compound, contaminated solutions, and any materials that have come into contact with the substance (e.g., pipette tips, gloves, and paper towels).
-
Hazardous Waste Determination: Based on its classification as harmful to aquatic life with long-lasting effects (H412), waste containing this compound must be treated as hazardous waste.
Step 2: Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard warnings (e.g., "Toxic to Aquatic Life").
-
Segregation: Do not mix this compound waste with other types of waste, such as regular trash, sharps, or biohazardous waste, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage
-
Secure Storage Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container in a secondary container to prevent spills or leaks.
-
Temporary Holding: Hazardous waste should be held for a temporary period before being collected for treatment and disposal.[1]
Step 4: Arrange for Disposal
-
Contact EHS: Notify your institution's EHS department or the designated waste management provider to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary paperwork, which may include a hazardous waste manifest. A hazardous waste manifest is a shipping document that tracks the waste from the point of generation to its final disposal facility.[2]
-
Professional Disposal: The disposal of this compound must be carried out by a licensed and approved waste disposal facility.[1] These facilities are equipped to handle and treat hazardous chemical waste in an environmentally sound manner.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste management guidelines.
References
Safeguarding Research: A Comprehensive Guide to Handling SB234551
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of SB234551, a potent research compound. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or goggles | Two pairs of nitrile gloves | Disposable lab coat with tight cuffs | NIOSH-approved N95 or higher-level respirator within a certified chemical fume hood or glove box |
| Solution Preparation and Handling | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Not required if handled in a biological safety cabinet |
| Animal Dosing and Handling | Safety glasses with side shields or goggles | Nitrile gloves | Solid-front gown with tight cuffs | NIOSH-approved N95 respirator if aerosolization is possible |
| Waste Disposal | Safety glasses with side shields or goggles | Two pairs of nitrile gloves | Disposable lab coat or gown | Not generally required if waste is properly contained |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
1. Preparation and Planning:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish control measures.
-
Designated Area: Designate a specific area within the laboratory for handling this compound, preferably a certified chemical fume hood or a glove box.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, weigh boats), and waste containers are readily available.
2. Handling Procedures:
-
Weighing:
-
Perform all weighing of powdered this compound within a certified chemical fume hood or a containment balance enclosure (glove box).
-
Use dedicated, disposable equipment to avoid cross-contamination.
-
Handle the compound gently to prevent aerosolization.
-
-
Solution Preparation:
-
Prepare solutions in a certified chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the container is securely capped.
-
-
Administration and Assays:
-
When adding this compound solutions to cell cultures or performing in vitro assays, work within a biological safety cabinet.
-
For animal studies, utilize appropriate handling techniques to prevent aerosol generation and skin contact.
-
3. Decontamination and Spill Response:
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
-
Dispose of all cleaning materials as hazardous waste.
-
-
Spill Response:
-
In case of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills of liquid, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For small spills of powder, gently cover the spill with a damp paper towel to avoid raising dust, then collect the material and place it in a sealed container.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be collected as hazardous chemical waste.
-
Containerization:
-
Use clearly labeled, leak-proof containers for all this compound waste.
-
Solid waste (e.g., gloves, lab coats, weigh boats) should be placed in a designated, lined hazardous waste container.
-
Liquid waste should be collected in a compatible, sealed container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Potentially Toxic").
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department. Do not dispose of any this compound waste in the regular trash or down the drain.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
By implementing these comprehensive safety measures, research institutions can foster a secure environment for groundbreaking scientific discovery while prioritizing the health and safety of their personnel. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
